Product packaging for Bromodiphenhydramine(Cat. No.:CAS No. 1808-12-4)

Bromodiphenhydramine

Cat. No.: B195875
CAS No.: 1808-12-4
M. Wt: 334.2 g/mol
InChI Key: NUNIWXHYABYXKF-UHFFFAOYSA-N
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Description

Bromazine is a tertiary amino compound that is the 4-bromobenzhydryl ether of 2-(dimethylamino)ethanol. An antihistamine with antimicrobial properties, it is used in the control of cutaneous allergies. It has a role as an antimicrobial agent, a muscarinic antagonist and a H1-receptor antagonist. It is a tertiary amino compound and an organobromine compound. It contains a bromazine hydrochloride.
Bromodiphenhydramine is an ethanolamine antihistamine with antimicrobial property. This compound is used in the control of cutaneous allergies. Ethanolamine antihistamines produce marked sedation in most patients.
This compound is a brominated derivative of diphenhydramine, an ethanolamine derivative and histamine H1 receptor antagonist with anti-allergic, sedative, antiemetic and anticholinergic properties. Bromazine competitively and selectively blocks central and peripheral histamine H1 receptors, thereby alleviating the symptoms caused by endogenous histamine on bronchial, capillary and gastrointestinal (GI) smooth muscles. This prevents histamine-induced bronchoconstriction, vasodilation, increased capillary permeability, itching, and spasmodic contractions of GI smooth muscle. In addition, bromazine binds to and blocks peripheral and central muscarinic receptors.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1954 and is indicated for allergic disease.
This compound is only found in individuals that have used or taken this drug. It is an ethanolamine antihistamine with antimicrobial property. This compound is used in the control of cutaneous allergies. Ethanolamine antihistamines produce marked sedation in most patients. This compound competes with free histamine for binding at HA-receptor sites. This antagonizes the effects of histamine on HA-receptors, leading to a reduction of the negative symptoms brought on by histamine HA-receptor binding.
RN given refers to parent cpd
See also: this compound Hydrochloride (active moiety of).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H20BrNO B195875 Bromodiphenhydramine CAS No. 1808-12-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-bromophenyl)-phenylmethoxy]-N,N-dimethylethanamine
Source PubChem
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InChI

InChI=1S/C17H20BrNO/c1-19(2)12-13-20-17(14-6-4-3-5-7-14)15-8-10-16(18)11-9-15/h3-11,17H,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUNIWXHYABYXKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC(C1=CC=CC=C1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C17H20BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

1808-12-4 (hydrochloride)
Record name Bromazine [INN:BAN]
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DSSTOX Substance ID

DTXSID6022688
Record name Bromodiphenhydramine
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Molecular Weight

334.2 g/mol
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Physical Description

Solid
Record name Bromodiphenhydramine
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Solubility

3.45e-03 g/L
Record name Bromodiphenhydramine
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CAS No.

118-23-0, 1808-12-4
Record name Bromodiphenhydramine
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Record name BROMODIPHENHYDRAMINE
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

synthesis pathways for bromodiphenhydramine and its analogues

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of Bromodiphenhydramine and its Analogues

Introduction

This compound is a first-generation antihistamine of the ethanolamine class, structurally characterized by a diarylmethyl ether framework.[1][2] It is a brominated derivative of diphenhydramine and functions as a histamine H1 receptor antagonist with additional anticholinergic, antiemetic, and sedative properties.[1][2] This technical guide provides a detailed overview of the core synthesis pathways for this compound and strategies for the synthesis of its analogues, intended for researchers, scientists, and professionals in drug development. The guide includes detailed experimental protocols, quantitative data from related syntheses, and visualizations of the synthetic pathways and mechanism of action.

Core Synthesis Pathway of this compound

The most common and direct synthesis of this compound is a two-step process involving the formation of a benzhydrol intermediate followed by an etherification reaction.

  • Step 1: Grignard Reaction for Benzhydrol Formation The synthesis initiates with a Grignard reaction. Phenylmagnesium bromide is reacted with 4-bromobenzaldehyde.[2][3] This nucleophilic addition of the Grignard reagent to the aldehyde carbonyl group, followed by an acidic workup, yields the key intermediate, (4-bromophenyl)(phenyl)methanol, also known as p-bromobenzhydrol.[2][3]

  • Step 2: Etherification The final step is the formation of the ether linkage. The (4-bromophenyl)(phenyl)methanol intermediate is reacted with an N,N-dimethylethanolamine derivative.[3] One common method is the reaction with 2-chloro-N,N-dimethylethanamine.[3] An alternative approach involves the halogenation of the benzhydrol intermediate to form p-bromo-benzhydrylbromide, which is then etherified with 2-(dimethylamino)ethanol (deanol) to yield this compound.[2]

Synthesis_of_this compound cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Etherification R1 4-Bromobenzaldehyde I1 (4-bromophenyl)(phenyl)methanol R1->I1 1. Ether 2. H3O+ R2 Phenylmagnesium bromide R2->I1 1. Ether 2. H3O+ R3 2-Chloro-N,N-dimethylethanamine P1 This compound R3->P1 I1->P1

Core synthesis pathway for this compound.

Synthesis of Analogues

The diarylmethyl ether scaffold of this compound allows for the synthesis of a wide range of analogues by modifying the aryl groups or the aminoalkyl side chain.

Variation of Aryl Groups

Structural analogues can be created by substituting the starting materials in the Grignard reaction.

  • Aryl Halide Variation: Utilizing different arylmagnesium halides (e.g., tolylmagnesium bromide, naphthylmagnesium bromide) in place of phenylmagnesium bromide allows for diverse substitutions on one of the aryl rings.

  • Benzaldehyde Variation: Employing substituted benzaldehydes (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde) instead of 4-bromobenzaldehyde modifies the second aryl ring.

Variation of the Aminoalkyl Ether Side Chain

Modification of the side chain can alter the compound's pharmacokinetic and pharmacodynamic properties. This is achieved by using different aminoalkanols or their corresponding halides in the etherification step. For instance, using a different amino alcohol can lead to analogues with altered sedative properties, such as clemastine, which has an additional carbon atom between the oxygen and nitrogen atoms.[3]

Advanced Synthetic Methodologies

Modern cross-coupling reactions offer alternative and efficient routes to diarylmethyl ethers and their analogues.

  • Palladium-Catalyzed Cross-Coupling: Palladium-based catalysts, such as those using NIXANTPHOS ligands, can be used for the direct arylation of 4-pyridylmethyl ethers with various aryl bromides, yielding diarylated products in high yields (78-94%).[4] This method provides a versatile approach for creating a library of analogues.

  • Suzuki-Miyaura Reactions: Triarylmethanes, which share a structural similarity, can be synthesized via palladium-catalyzed Suzuki-Miyaura reactions between diarylmethyl esters and aryl boronic acids.[5][6] This highlights the utility of palladium catalysis in forming C-C bonds adjacent to the diarylmethyl core.

Experimental Protocols

The following are representative experimental protocols for the key steps in the synthesis of this compound, based on general procedures for these reaction types.

Protocol 1: Synthesis of (4-bromophenyl)(phenyl)methanol (Grignard Reaction)
  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled. The system is maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Grignard Reagent Preparation: Phenylmagnesium bromide is either prepared in situ from bromobenzene and magnesium turnings in anhydrous diethyl ether or a commercially available solution is used.

  • Reaction: A solution of 4-bromobenzaldehyde (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the Grignard reagent (1.1 equivalents) at 0°C with constant stirring.

  • Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis of this compound (Etherification)
  • Apparatus Setup: A round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.

  • Reaction Mixture: To a solution of (4-bromophenyl)(phenyl)methanol (1.0 equivalent) in a suitable solvent such as toluene or DMF, a strong base like sodium hydride (1.2 equivalents) is added portion-wise at 0°C. The mixture is stirred until the evolution of hydrogen gas ceases.

  • Addition of Alkyl Halide: 2-chloro-N,N-dimethylethanamine hydrochloride (1.2 equivalents) is added, and the reaction mixture is heated to 80-100°C.

  • Reaction Monitoring: The reaction is monitored by TLC until the starting material is consumed (typically 6-12 hours).

  • Workup: The reaction is cooled to room temperature and quenched with water. The product is extracted into an organic solvent (e.g., ethyl acetate).

  • Purification: The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to yield this compound. The final product can be converted to its hydrochloride salt by treatment with HCl in ether.

Quantitative Data

The following table summarizes yields for the synthesis of various diarylmethyl ethers, which are analogues of this compound, illustrating the efficiency of related synthetic methods.

Starting MaterialsReaction TypeProductYield (%)Reference
4-pyridylmethyl methyl ether and aryl bromidesPd-catalyzed diarylationDiarylated 4-pyridylmethyl methyl ethers84-91[4]
4-pyridylmethyl ethyl ether and aryl bromidesPd-catalyzed diarylationDiarylated 4-pyridylmethyl ethyl ethers78-86[4]
4,4'-dimethoxybenzhydrol and 1-propanolMicrowave-assisted etherification4,4'-dimethoxybenzhydryl-1-propyl ether83[7]
4,4'-dimethylbenzhydrol and 1-propanolMicrowave-assisted etherification4,4'-dimethylbenzhydryl-1-propyl ether100[7]
1-(p-tolyl)ethanol and benzyl alcoholIron-catalyzed etherificationUnsymmetrical ether>90[8]

Mechanism of Action: Logical Workflow

This compound acts as a competitive antagonist at histamine H1 receptors. This means it binds to the receptor but does not activate it, thereby blocking the binding of endogenous histamine. This action prevents the downstream effects of histamine, such as allergic responses.

Mechanism_of_Action Histamine Histamine H1_Receptor Histamine H1 Receptor Histamine->H1_Receptor Binds & Activates Allergic_Response Allergic Response (e.g., vasodilation, bronchoconstriction) H1_Receptor->Allergic_Response Initiates No_Response Blockade of Allergic Response H1_Receptor->No_Response Prevents Initiation This compound This compound This compound->H1_Receptor Competitively Binds & Blocks

Logical workflow of this compound's mechanism of action.

References

detailed chemical properties and structure of bromodiphenhydramine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Properties and Structure of Bromodiphenhydramine

Introduction

This compound is a first-generation antihistamine belonging to the ethanolamine class, recognized for its efficacy in managing allergic conditions.[1] It is a brominated derivative of diphenhydramine and exhibits both antihistaminic and anticholinergic properties.[2][3] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and mechanism of action of this compound, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The physicochemical properties of this compound and its hydrochloride salt are summarized in the table below. These properties are crucial for its formulation, delivery, and pharmacokinetic profile.

PropertyValue (this compound)Value (this compound HCl)Source(s)
IUPAC Name {2-[(4-bromophenyl)(phenyl)methoxy]ethyl}dimethylamine{2-[(4-bromophenyl)(phenyl)methoxy]ethyl}dimethylamine hydrochloride[4][5]
Synonyms Bromazine, 2-(p-bromo-α-phenylbenzyloxy)-N,N-dimethylethylamineAmbodryl, Bromazine HCl[3][4][6]
CAS Number 118-23-01808-12-4[2][7]
Chemical Formula C₁₇H₂₀BrNOC₁₇H₂₁BrClNO[4][8]
Molecular Weight 334.25 g/mol 370.71 g/mol [7][9]
Physical State SolidCrystalline Solid[4][10]
Melting Point 128-134°C144-145°C (from isopropanol)[7][11]
Water Solubility 0.00345 mg/mL (predicted)~10 mg/mL in PBS (pH 7.2)[4][10]
Solubility in Organic Solvents -Soluble in DMSO (~10 mg/mL), DMF (~10 mg/mL), and ethanol (~30 mg/mL)[10]
pKa (Strongest Basic) 8.87 (predicted)-[4]
LogP 4.16 (predicted)-[4]
UV/Vis. λmax -229 nm[10]

Chemical Structure

This compound is a tertiary amino compound and an organobromine compound.[2] Its structure is characterized by a diphenylmethane core, where one of the phenyl rings is substituted with a bromine atom at the para position.[4] The key functional groups include:

  • Diphenylmethane: Provides a bulky hydrophobic structure.

  • Ether Linkage: Connects the diphenylmethyl group to the ethylamine side chain.

  • Tertiary Amine (Dimethylamino group): Essential for its antihistaminic activity and allows for the formation of hydrochloride salts.

  • Bromobenzene: The bromine substitution on one of the phenyl rings differentiates it from diphenhydramine.

The chemical structure of this compound is depicted below:

Experimental Protocols

Synthesis of this compound

A common synthetic route for this compound involves a multi-step process:[12]

  • Grignard Reaction: The synthesis begins with the Grignard reaction between phenylmagnesium bromide and p-bromobenzaldehyde. This step forms p-bromobenzhydrol.[12]

  • Halogenation: The resulting p-bromobenzhydrol is then halogenated, for instance, using acetyl bromide in a benzene solvent, to yield p-bromo-benzhydrylbromide.[12]

  • Etherification: The final step is the etherification of p-bromo-benzhydrylbromide with 2-(dimethylamino)ethanol (deanol) to produce this compound.[12]

G cluster_synthesis Synthesis Workflow of this compound A Phenylmagnesium Bromide + p-Bromobenzaldehyde B p-Bromobenzhydrol A->B Grignard Reaction C p-Bromo-benzhydrylbromide B->C Halogenation D This compound C->D Etherification with Deanol

Caption: Synthesis workflow for this compound.

Analytical Characterization

The characterization of this compound can be achieved using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure by identifying the different proton and carbon environments within the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the C-O-C stretch of the ether and the C-N stretch of the amine.

  • Mass Spectrometry (MS): MS would be employed to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a suitable method for assessing the purity of this compound and for quantitative analysis in pharmaceutical formulations.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: The hydrochloride salt of this compound exhibits a maximum absorbance at 229 nm.[10]

Certified reference standards for this compound hydrochloride are available from organizations such as the United States Pharmacopeia (USP) for analytical testing and quality control purposes.

Mechanism of Action and Signaling Pathways

This compound primarily functions as a histamine H1 receptor antagonist.[2] It competes with free histamine for binding to H1 receptors on effector cells in the gastrointestinal tract, uterus, large blood vessels, and bronchial muscles.[2][4] This competitive antagonism blocks the effects of histamine, thereby reducing the symptoms associated with allergic reactions.[2]

As a first-generation antihistamine, this compound can cross the blood-brain barrier, which leads to its sedative effects.[1]

In addition to its antihistaminic activity, this compound also possesses significant anticholinergic (antimuscarinic) properties.[4] It acts as an antagonist at muscarinic acetylcholine receptors, which contributes to its antiemetic effects and can lead to side effects such as dry mouth and blurred vision.[2][13] The central antimuscarinic effect is also thought to be responsible for its antidyskinetic action.[4]

G cluster_pathway This compound Signaling Pathway Histamine Histamine H1_Receptor H1 Receptor Histamine->H1_Receptor Binds to Allergic_Response Allergic Response (e.g., vasodilation, bronchoconstriction) H1_Receptor->Allergic_Response Activates This compound This compound This compound->H1_Receptor Blocks

Caption: H1 receptor antagonist mechanism of this compound.

Conclusion

This compound is a well-characterized first-generation antihistamine with a defined chemical structure and a clear mechanism of action. Its synthesis is achievable through established organic chemistry reactions, and its properties are well-documented. This technical guide provides foundational information that is essential for professionals involved in drug discovery, development, and research, enabling a deeper understanding of this important therapeutic agent.

References

Investigating the Anticholinergic Effects of Bromodiphenhydramine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromodiphenhydramine, a first-generation antihistamine, is known to exhibit significant anticholinergic properties, contributing to both its therapeutic effects and adverse event profile. This technical guide provides an in-depth analysis of the anticholinergic effects of this compound, with a focus on its interaction with muscarinic acetylcholine receptors (mAChRs). Due to the limited availability of specific binding data for this compound, this guide utilizes data from its close structural analog, diphenhydramine, to provide a quantitative perspective on its likely anticholinergic activity. This document details the experimental protocols for key assays used to characterize anticholinergic effects and presents the underlying signaling pathways.

Introduction

This compound is an ethanolamine derivative and a histamine H1 receptor antagonist.[1][2] Like other first-generation antihistamines, it readily crosses the blood-brain barrier, leading to central nervous system effects such as sedation.[1] A prominent feature of its pharmacological profile is its anticholinergic activity, which results from the blockade of muscarinic acetylcholine receptors.[2] This action is responsible for common side effects like dry mouth, urinary retention, and constipation.[3] Understanding the quantitative aspects of its interaction with muscarinic receptors is crucial for drug development and for predicting its clinical effects and potential drug-drug interactions.

Quantitative Analysis of Anticholinergic Activity

Muscarinic Receptor Binding Affinity

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor. In these assays, a radiolabeled ligand with known affinity for the receptor is competed with the unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50, which can be converted to a binding affinity constant (Ki).

Table 1: Muscarinic Receptor Binding Affinities (Ki) of Diphenhydramine

Receptor Subtype Ki (nM) Reference
M1 83 [4]
M2 373 [4]
M3 137 [4]
M4 Not Reported

| M5 | Not Reported | |

Note: Data presented is for diphenhydramine as a surrogate for this compound.

Functional Antagonism

Functional assays, such as those using isolated tissues in an organ bath, measure the ability of a compound to inhibit the physiological response to a receptor agonist. The pA2 value, derived from a Schild analysis, is a measure of the potency of a competitive antagonist.

Table 2: Functional Antagonism of Muscarinic Receptors by Diphenhydramine

Assay Parameter Value Reference
Inhibition of M3 receptor-mediated ion transport in airway mucus gland cells pA2 6.2 [5]

| Inhibition of muscarinic receptor-mediated heart slowing | Apparent sub-micromolar affinity | |[6] |

Note: Data presented is for diphenhydramine as a surrogate for this compound.

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptors

This protocol outlines the general procedure for determining the binding affinity of a test compound for muscarinic receptor subtypes.[7][8]

Objective: To determine the Ki of a test compound for M1, M2, and M3 muscarinic receptors.

Materials:

  • Cell membranes expressing the human muscarinic receptor subtype of interest.

  • Radioligand (e.g., [3H]-N-Methylscopolamine).

  • Test compound (this compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Liquid scintillation counter.

  • Unlabeled displacing agent (e.g., atropine) for non-specific binding determination.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the receptor subtype and prepare a membrane fraction by centrifugation.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, varying concentrations of the test compound, and a fixed concentration of the radioligand. For determining non-specific binding, add a high concentration of an unlabeled antagonist.

  • Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.

experimental_workflow_radioligand_binding cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes (Expressing mAChR Subtype) incubation Incubate Membranes, Radioligand, and Test Compound prep_membranes->incubation prep_reagents Prepare Reagents (Radioligand, Test Compound, Buffer) prep_reagents->incubation filtration Filter to Separate Bound and Free Ligand incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting calculation Calculate Specific Binding counting->calculation analysis Determine IC50 and Ki calculation->analysis

Caption: Workflow for a radioligand binding assay.

Isolated Organ Bath Functional Assay

This protocol describes a method for assessing the functional antagonistic activity of a compound on smooth muscle contraction.[9][10][11]

Objective: To determine the pA2 value of a test compound against a muscarinic agonist in an isolated tissue preparation (e.g., guinea pig ileum).

Materials:

  • Guinea pig ileum segment.

  • Krebs-Henseleit physiological salt solution.

  • Carbogen gas (95% O2, 5% CO2).

  • Isolated organ bath system with a force transducer.

  • Muscarinic agonist (e.g., acetylcholine, carbachol).

  • Test compound (this compound).

Procedure:

  • Tissue Preparation: Euthanize a guinea pig and dissect a segment of the ileum.

  • Mounting: Mount the ileum segment in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with carbogen gas. Attach one end of the tissue to a fixed point and the other to a force transducer.

  • Equilibration: Allow the tissue to equilibrate under a resting tension for a specified period, with periodic washing.

  • Agonist Dose-Response: Generate a cumulative concentration-response curve for the muscarinic agonist by adding increasing concentrations to the bath and recording the contractile response.

  • Antagonist Incubation: Wash the tissue and allow it to return to baseline. Incubate the tissue with a fixed concentration of the test compound for a predetermined time.

  • Repeat Agonist Dose-Response: In the presence of the antagonist, repeat the cumulative concentration-response curve for the agonist.

  • Data Analysis: Plot the log of the agonist concentration versus the response for both curves. A rightward shift in the dose-response curve in the presence of the antagonist indicates competitive antagonism. Calculate the dose ratio and perform a Schild plot to determine the pA2 value.

experimental_workflow_organ_bath cluster_setup Setup cluster_experiment Experiment cluster_data Analysis dissect Dissect and Prepare Isolated Tissue (e.g., Ileum) mount Mount Tissue in Organ Bath dissect->mount equilibrate Equilibrate Tissue Under Tension mount->equilibrate agonist_drc Generate Agonist Dose-Response Curve equilibrate->agonist_drc washout1 Washout agonist_drc->washout1 antagonist_inc Incubate with Antagonist (this compound) washout1->antagonist_inc repeat_agonist_drc Repeat Agonist Dose-Response Curve antagonist_inc->repeat_agonist_drc plot_curves Plot Dose-Response Curves repeat_agonist_drc->plot_curves schild_analysis Perform Schild Analysis to Determine pA2 plot_curves->schild_analysis

Caption: Workflow for an isolated organ bath functional assay.

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G protein-coupled receptors (GPCRs) that are divided into five subtypes (M1-M5). Their activation by acetylcholine initiates distinct intracellular signaling cascades depending on the G protein to which they couple.[12]

  • M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Activation of Gq/11 stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[13][14]

  • M2 and M4 Receptors: These receptors couple to Gi/o proteins. Activation of Gi/o inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. The βγ subunit of the Gi/o protein can also directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization.[13]

This compound, by acting as an antagonist at these receptors, blocks these signaling pathways.

muscarinic_signaling cluster_M1_M3_M5 M1, M3, M5 Signaling cluster_M2_M4 M2, M4 Signaling M1_M3_M5 M1, M3, M5 Receptors Gq11 Gq/11 M1_M3_M5->Gq11 ACh PLC Phospholipase C (PLC) Gq11->PLC IP3 IP3 PLC->IP3 hydrolyzes PIP2 DAG DAG PLC->DAG PIP2_1 PIP2 Ca_release ↑ Intracellular Ca2+ IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response_1 Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response_1 PKC->Cellular_Response_1 M2_M4 M2, M4 Receptors Gio Gi/o M2_M4->Gio ACh AC Adenylyl Cyclase Gio->AC inhibits GIRK GIRK Channel Gio->GIRK activates (βγ subunit) cAMP ↓ cAMP AC->cAMP Cellular_Response_2 Cellular Response (e.g., Decreased Heart Rate) cAMP->Cellular_Response_2 Hyperpolarization Hyperpolarization GIRK->Hyperpolarization Hyperpolarization->Cellular_Response_2 ACh Acetylcholine (ACh) ACh->M1_M3_M5 ACh->M2_M4 This compound This compound This compound->M1_M3_M5 antagonizes This compound->M2_M4 antagonizes

Caption: Muscarinic acetylcholine receptor signaling pathways.

Conclusion

This compound is a potent antihistamine with significant anticholinergic effects mediated by the blockade of muscarinic acetylcholine receptors. While specific binding data for this compound is limited, data from its close analog, diphenhydramine, indicates a notable affinity for muscarinic receptors, particularly the M1, M2, and M3 subtypes. The anticholinergic activity can be quantified using established in vitro methods such as radioligand binding assays and isolated organ bath experiments. A thorough understanding of its interaction with muscarinic receptor signaling pathways is essential for predicting its clinical efficacy and side effect profile. Further research to determine the precise binding affinities of this compound for all five muscarinic receptor subtypes is warranted to fully elucidate its anticholinergic profile.

References

In Vitro Characterization of Bromodiphenhydramine Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodiphenhydramine is a first-generation antihistamine of the ethanolamine class, recognized for its therapeutic effects in managing allergic reactions.[1][2][3][4] Its pharmacological action is primarily attributed to its competitive antagonism of the histamine H1 receptor.[1][3][4][5] As with many first-generation antihistamines, this compound also exhibits significant antimuscarinic properties, contributing to its overall pharmacological profile and side effects.[1][3] This technical guide provides an in-depth overview of the in vitro characterization of this compound's receptor binding profile, focusing on its interaction with histamine and muscarinic receptors. The guide details experimental protocols for receptor binding assays and outlines the associated signaling pathways.

Receptor Binding Affinity of this compound and Related Compounds

Table 1: Histamine H1 Receptor Binding Affinities

CompoundReceptorKᵢ (nM)
DiphenhydramineHistamine H₁16

Note: Data for diphenhydramine is provided as a proxy due to the lack of specific public data for this compound.

Table 2: Muscarinic Receptor Binding Affinities

CompoundM₁ (nM)M₂ (nM)M₃ (nM)M₄ (nM)M₅ (nM)
Diphenhydramine83230130160120

Note: Data for diphenhydramine is provided as a proxy due to the lack of specific public data for this compound.

Experimental Protocols

The following are detailed methodologies for conducting in vitro receptor binding assays to characterize the affinity of a test compound like this compound for histamine H1 and muscarinic receptors.

Radioligand Binding Assay for Histamine H1 Receptor

This protocol describes a competitive binding assay to determine the affinity of a test compound for the histamine H1 receptor using a radiolabeled ligand.

Materials:

  • Receptor Source: Commercially available membrane preparations from cells stably expressing the human histamine H1 receptor (e.g., from HEK293 cells).

  • Radioligand: [³H]mepyramine (a selective H1 antagonist).

  • Test Compound: this compound.

  • Non-specific Binding Control: Mianserin (10 µM) or a high concentration of unlabeled mepyramine.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration System: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3% polyethylenimine, and a cell harvester.

  • Scintillation Counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Thaw the receptor membrane preparation on ice and resuspend in ice-cold assay buffer to a final protein concentration of 50-100 µg/mL. Homogenize gently.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 100 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of [³H]mepyramine (final concentration ~1-3 nM).

    • Non-specific Binding: 100 µL of membrane preparation, 50 µL of non-specific binding control, and 50 µL of [³H]mepyramine.

    • Competitive Binding: 100 µL of membrane preparation, 50 µL of varying concentrations of this compound (e.g., 0.1 nM to 10 µM), and 50 µL of [³H]mepyramine.

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Radioligand Binding Assay for Muscarinic Receptors

This protocol outlines a competitive binding assay to assess the affinity of a test compound for the five subtypes of muscarinic acetylcholine receptors.

Materials:

  • Receptor Source: Membrane preparations from cells individually expressing each of the human muscarinic receptor subtypes (M1-M5).

  • Radioligand: [³H]N-methylscopolamine ([³H]NMS), a non-selective muscarinic antagonist.

  • Test Compound: this compound.

  • Non-specific Binding Control: Atropine (1 µM).

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Filtration System: As described for the H1 receptor assay.

  • Scintillation Counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Prepare each of the five muscarinic receptor subtype membrane preparations as described for the H1 receptor assay.

  • Assay Setup: For each receptor subtype, set up a 96-well plate as described for the H1 receptor assay, substituting the appropriate reagents:

    • Total Binding: Membrane preparation, assay buffer, and [³H]NMS (final concentration ~0.1-1 nM).

    • Non-specific Binding: Membrane preparation, atropine, and [³H]NMS.

    • Competitive Binding: Membrane preparation, varying concentrations of this compound, and [³H]NMS.

  • Incubation: Incubate the plates at 37°C for 60 minutes.

  • Filtration: Terminate the reaction and wash the filters as described previously.

  • Quantification: Measure radioactivity using a scintillation counter.

  • Data Analysis: Analyze the data for each muscarinic receptor subtype as described for the H1 receptor assay to determine the IC₅₀ and Kᵢ values of this compound for each subtype.

Signaling Pathways and Experimental Workflows

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins.[6] Upon activation by an agonist like histamine, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response. This compound, as a competitive antagonist, blocks the initial binding of histamine to the H1 receptor, thereby inhibiting this signaling cascade.

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H1R H1 Receptor Gq Gq Protein H1R->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 Release from ER PKC PKC DAG->PKC Ca2->PKC CellularResponse Cellular Response PKC->CellularResponse Histamine Histamine Histamine->H1R This compound This compound This compound->H1R Inhibition

Histamine H1 Receptor Signaling Pathway.
Muscarinic Receptor Signaling Pathways

Muscarinic acetylcholine receptors are also GPCRs and are divided into five subtypes (M1-M5). These subtypes couple to different G-proteins and initiate distinct signaling cascades.[5][7][8][9]

  • M1, M3, and M5 receptors typically couple to Gq/11 proteins, activating the same PLC-IP₃/DAG pathway as the H1 receptor.

  • M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

This compound's anticholinergic effects are due to its antagonism at these receptors, blocking the binding of acetylcholine and the subsequent signaling events.

Muscarinic_Signaling_Pathways cluster_Gq Gq-coupled Signaling cluster_Gi Gi-coupled Signaling M135 M1, M3, M5 Gq Gq Protein M135->Gq PLC PLC Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2_PKC ↑ Ca²⁺ / PKC IP3_DAG->Ca2_PKC Response_Gq Cellular Response Ca2_PKC->Response_Gq M24 M2, M4 Gi Gi Protein M24->Gi AC Adenylyl Cyclase Gi->AC Inhibition cAMP ↓ cAMP AC->cAMP Response_Gi Cellular Response cAMP->Response_Gi Acetylcholine Acetylcholine Acetylcholine->M135 Acetylcholine->M24 This compound This compound This compound->M135 This compound->M24

Muscarinic Receptor Signaling Pathways.
Experimental Workflow for Receptor Binding Assay

The following diagram illustrates the general workflow for an in vitro radioligand receptor binding assay.

Experimental_Workflow Start Start MembranePrep Receptor Membrane Preparation Start->MembranePrep AssaySetup Assay Plate Setup (Total, Non-specific, Competitive) MembranePrep->AssaySetup Incubation Incubation AssaySetup->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting DataAnalysis Data Analysis (IC50 & Ki Determination) Counting->DataAnalysis End End DataAnalysis->End

Workflow for Radioligand Receptor Binding Assay.

Conclusion

The in vitro characterization of this compound's receptor binding profile is crucial for understanding its therapeutic actions and potential side effects. While specific binding affinity data for this compound is limited in publicly accessible literature, the established methodologies for radioligand binding assays provide a robust framework for its quantitative assessment. The primary pharmacological activity of this compound is mediated through its competitive antagonism at histamine H1 receptors, with its anticholinergic effects arising from its interaction with muscarinic receptors. A thorough in vitro characterization, as outlined in this guide, is a fundamental step in the comprehensive evaluation of this and other pharmacologically active compounds.

References

An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of Bromodiphenhydramine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, detailed pharmacokinetic and bioavailability data specifically for bromodiphenhydramine in humans is limited. Much of the understanding of its properties is extrapolated from its structural analogue, diphenhydramine. This guide synthesizes the available information on this compound and supplements it with more extensive data from diphenhydramine studies to provide a comprehensive overview for research and development purposes.

Introduction

This compound is a first-generation antihistamine of the ethanolamine class, characterized by its anti-allergic, sedative, antiemetic, and anticholinergic properties.[1][2] It acts as a histamine H1 receptor antagonist, competitively blocking the effects of histamine in the body.[1][2] As a brominated derivative of diphenhydramine, it shares a similar pharmacological profile.[1][3] Understanding the pharmacokinetic and bioavailability profile of this compound is crucial for optimizing its therapeutic use and for the development of new drug formulations.

Pharmacokinetic Profile

The pharmacokinetic profile of a drug encompasses its absorption, distribution, metabolism, and excretion (ADME). While specific quantitative data for this compound is scarce, a general overview can be compiled from available resources.

Absorption

This compound is reported to be well absorbed from the digestive tract following oral administration.[1][2][4]

Distribution
Metabolism

The metabolism of this compound is primarily hepatic, involving the cytochrome P-450 (CYP) enzyme system.[1][2][4] There is also some degree of renal metabolism.[1][2][4]

Excretion

The primary route of excretion for this compound and its metabolites is through the kidneys.

Quantitative Pharmacokinetic Data

Due to the limited availability of specific quantitative data for this compound, the following tables include data for its parent compound, diphenhydramine, to provide a comparative reference for researchers.

Table 1: General Pharmacokinetic Parameters

ParameterThis compoundDiphenhydramineSource
Bioavailability High (unquantified)40% - 60% (oral)[3],[6][7]
Protein Binding 96%86.1 ± 2.3%[3][4],[8]
Metabolism Hepatic (CYP-mediated), some renalPrimarily Hepatic[1][2][4],[6]
Elimination Half-Life 1 to 4 hours2.4 to 9.3 hours (healthy adults)[1][3][4],[6]

Table 2: Pharmacokinetic Parameters of Diphenhydramine in Different Species

SpeciesRoute of AdministrationDoseCmaxTmaxAUCHalf-life (t½)Bioavailability (F)Source
Humans Oral50 mg53-61 ng/mL2.0-2.5 h-4-6 h40-60%[9],[6][7]
Dogs Intravenous (IV)1 mg/kg---4.2 ± 0.5 h-[10]
Dogs Intramuscular (IM)2 mg/kg---6.8 ± 0.7 h88%[10]
Dogs Oral (as Diphenhydramine)5 mg/kg36 ± 20 ng/mL--5.0 ± 7.1 h7.8%[11][12]
Dogs Oral (as Dimenhydrinate)10 mg/kg124 ± 46 ng/mL--11.6 ± 17.7 h22.0%[11][12]
Sheep Intravenous (IV) Infusion1.5-17.5 µg/kg/min---10.8 ± 5.4 h (plasma)-[8]

Experimental Protocols

Detailed experimental protocols for this compound are not available in the public domain. However, a general methodology for a pharmacokinetic study of a similar compound, such as diphenhydramine, would typically involve the following steps.

Study Design

A common approach is a randomized, crossover study design involving healthy volunteers or animal models.[9][11] This design allows for each subject to serve as their own control, reducing inter-individual variability.

Dosing and Sample Collection
  • Administration: The drug is administered orally or intravenously at a specified dose.[10][11]

  • Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration.[10][11] Plasma is then separated from the blood samples for analysis.

  • Urine Collection: In some studies, urine is also collected over a specified period to analyze for the parent drug and its metabolites.[9]

Bioanalytical Method

The concentration of the drug in biological samples (plasma, urine) is determined using a validated analytical method. High-performance liquid chromatography (HPLC) is a commonly used technique for the quantification of diphenhydramine and similar compounds.[10][13][14]

Key Steps in a Typical HPLC Method:

  • Sample Preparation: This often involves liquid-liquid extraction or solid-phase extraction to isolate the drug from the biological matrix.[13][15]

  • Chromatographic Separation: The extracted sample is injected into an HPLC system equipped with a suitable column (e.g., C18). A mobile phase is used to separate the analyte of interest from other components.[13][14]

  • Detection: A detector, such as a UV spectrophotometer or a mass spectrometer, is used to detect and quantify the drug as it elutes from the column.[13][16]

  • Method Validation: The analytical method must be validated to ensure its accuracy, precision, specificity, sensitivity, and reproducibility.[16]

Visualizations

Experimental Workflow for a Pharmacokinetic Study

G cluster_protocol Experimental Protocol cluster_analysis Bioanalytical Method cluster_data Data Analysis start Study Population (Human/Animal) dosing Drug Administration (Oral/IV) start->dosing sampling Serial Blood/Urine Collection dosing->sampling preparation Sample Preparation (Extraction) sampling->preparation hplc HPLC Analysis preparation->hplc quantification Drug Quantification hplc->quantification pk_params Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, t½) quantification->pk_params stats Statistical Analysis pk_params->stats bioavailability Bioavailability Determination stats->bioavailability report Final Report stats->report

Caption: Workflow of a typical pharmacokinetic study.

Postulated Metabolic Pathway of this compound

G This compound This compound CYP450 Hepatic Cytochrome P450 System This compound->CYP450 Metabolism Excretion Renal Excretion This compound->Excretion Minor Metabolites Metabolites CYP450->Metabolites Metabolites->Excretion

Caption: Postulated metabolic pathway of this compound.

Conclusion

The pharmacokinetic and bioavailability profile of this compound is characterized by good absorption, high protein binding, and a relatively short half-life. Its metabolism is primarily mediated by the hepatic cytochrome P-450 system. While specific quantitative data for this compound remains limited, the extensive data available for its close analog, diphenhydramine, provides a valuable framework for researchers and drug development professionals. Further dedicated studies on this compound are warranted to fully elucidate its pharmacokinetic properties and to optimize its clinical application.

References

Synthesis and Screening of Novel Bromodiphenhydramine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and screening of novel bromodiphenhydramine derivatives. This compound, a first-generation antihistamine of the ethanolamine class, serves as a scaffold for the development of new compounds with potentially improved therapeutic profiles. This document outlines synthetic methodologies, screening protocols for evaluating antihistaminic activity, and the structure-activity relationships (SAR) that guide the design of these novel derivatives.

Introduction to this compound and its Derivatives

This compound acts as an inverse agonist at the histamine H1 receptor, competitively blocking the effects of histamine.[1][2] This antagonism alleviates symptoms associated with allergic reactions, such as those seen in hay fever and other allergies.[1] Like other first-generation antihistamines, it can cross the blood-brain barrier, which can lead to sedation.[3] The development of novel derivatives aims to modulate this and other effects to produce compounds with improved efficacy and reduced side effects. The core structure of this compound consists of a diphenylmethane moiety, an ether linkage, and a terminal dimethylamine group, with a bromine atom on one of the phenyl rings.[1] Modifications to this structure can significantly impact its pharmacological properties.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives typically involves a two-step process. The first step is the formation of a substituted benzhydrol, followed by an etherification reaction.

A general synthetic route involves the Grignard reaction of phenylmagnesium bromide with a substituted benzaldehyde, in this case, 4-bromobenzaldehyde, to form (4-bromophenyl)(phenyl)methanol.[4] This intermediate is then reacted with a suitable amino alcohol derivative, such as 2-chloro-N,N-dimethylethanamine, to yield the final this compound product.[4]

Novel derivatives can be synthesized by utilizing variously substituted Grignard reagents or benzaldehydes in the initial step, or by employing different amino alcohol derivatives in the etherification step. For instance, replacing 2-chloro-N,N-dimethylethanamine with other N-substituted 2-chloroethanamines can introduce variability at the amine terminus.

General Experimental Protocol for Synthesis

The following protocol is a representative example for the synthesis of a this compound derivative.

Step 1: Synthesis of (4-bromophenyl)(phenyl)methanol

  • To a solution of phenylmagnesium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF), a solution of 4-bromobenzaldehyde (1.0 eq) in anhydrous THF is added dropwise at 0 °C under an inert atmosphere.

  • The reaction mixture is stirred at room temperature for 2-4 hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with ethyl acetate (3x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford (4-bromophenyl)(phenyl)methanol.

Step 2: Synthesis of 2-((4-bromophenyl)(phenyl)methoxy)-N,N-dimethylethanamine (this compound)

  • To a suspension of sodium hydride (1.5 eq) in anhydrous dimethylformamide (DMF), a solution of (4-bromophenyl)(phenyl)methanol (1.0 eq) in anhydrous DMF is added dropwise at 0 °C.

  • The mixture is stirred at room temperature for 30 minutes.

  • A solution of 2-chloro-N,N-dimethylethanamine hydrochloride (1.2 eq) in anhydrous DMF is added, and the reaction mixture is heated to 60-80 °C for 4-6 hours.

  • After cooling to room temperature, the reaction is quenched with water.

  • The aqueous layer is extracted with ethyl acetate (3x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography to yield the final this compound derivative.

Screening of Novel this compound Derivatives

The primary screening of novel this compound derivatives involves assessing their affinity for the histamine H1 receptor and their functional antagonism of histamine-induced responses.

Histamine H1 Receptor Binding Assay

This in vitro assay determines the affinity of the synthesized compounds for the H1 receptor. It is a competitive binding assay using a radiolabeled ligand that binds to the H1 receptor.

Experimental Protocol:

  • Membrane Preparation: Membranes are prepared from cells expressing the human histamine H1 receptor.

  • Binding Assay: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled H1 antagonist (e.g., [³H]-mepyramine) and varying concentrations of the test compound.

  • Incubation: The plate is incubated for a specified time (e.g., 60 minutes) at room temperature to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Guinea Pig Ileum Contraction Assay

This ex vivo functional assay measures the ability of the derivatives to antagonize histamine-induced smooth muscle contraction.

Experimental Protocol:

  • Tissue Preparation: A segment of the ileum is isolated from a guinea pig and mounted in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).

  • Equilibration: The tissue is allowed to equilibrate under a constant tension for a period of time.

  • Histamine Response: A cumulative concentration-response curve for histamine is obtained by adding increasing concentrations of histamine to the organ bath and recording the resulting contractions.

  • Antagonist Incubation: The tissue is then incubated with a fixed concentration of the test compound for a predetermined time.

  • Shift in Histamine Response: A second histamine concentration-response curve is generated in the presence of the test compound.

  • Data Analysis: The antagonistic potency of the compound is determined by the rightward shift of the histamine concentration-response curve. The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50, is calculated.

Data Presentation

The following tables present hypothetical data for a series of novel this compound derivatives to illustrate how quantitative data should be structured for easy comparison.

Table 1: Histamine H1 Receptor Binding Affinities of this compound Derivatives

Compound IDR1-SubstitutionR2-SubstitutionKi (nM)
BDP-1HH15.2
BDP-24-FH10.5
BDP-3H4-CH318.9
BDP-44-ClH8.7
BDP-52-FH25.1

Table 2: Functional Antagonism of Histamine-Induced Guinea Pig Ileum Contraction

Compound IDpA2 Value
BDP-18.5
BDP-28.8
BDP-38.3
BDP-49.1
BDP-58.1

Structure-Activity Relationship (SAR)

The relationship between the chemical structure of the this compound derivatives and their biological activity provides crucial insights for the design of more potent and selective compounds.

  • Aryl Substitutions: The nature and position of substituents on the two aryl rings significantly influence activity. Halogen substitutions, particularly in the para position of the non-brominated phenyl ring, can enhance H1 receptor affinity.[5] For instance, a p-chloro or p-fluoro substitution may lead to increased potency.

  • Ether Linkage: The ether oxygen is a critical feature of the ethanolamine class of antihistamines.

  • Alkyl Chain: The two-carbon chain between the ether oxygen and the nitrogen atom is generally optimal for H1 antagonist activity.

  • Terminal Amine: The tertiary amine is essential for activity. The nature of the alkyl groups on the nitrogen can affect both potency and selectivity.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the synthesis and screening of this compound derivatives.

G cluster_0 Histamine H1 Receptor Signaling Pathway Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Gq_protein Gq/11 Protein H1R->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation This compound This compound Derivative This compound->H1R Blocks G cluster_1 Synthesis Workflow Start Starting Materials (4-Bromobenzaldehyde, Phenylmagnesium bromide) Grignard Grignard Reaction Start->Grignard Intermediate Intermediate ((4-bromophenyl)(phenyl)methanol) Grignard->Intermediate Etherification Etherification with 2-chloro-N,N-dimethylethanamine Intermediate->Etherification Crude Crude Product Etherification->Crude Purification Purification (Column Chromatography) Crude->Purification Final Final Derivative Purification->Final G cluster_2 Screening Workflow Synthesized_Compounds Synthesized Novel Derivatives Primary_Screening Primary Screening Synthesized_Compounds->Primary_Screening Binding_Assay H1 Receptor Binding Assay Primary_Screening->Binding_Assay Functional_Assay Guinea Pig Ileum Contraction Assay Primary_Screening->Functional_Assay Data_Analysis Data Analysis (Ki, pA2) Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification

References

The Unseen Impact: A Technical Guide to the Central Nervous System Effects of First-Generation Antihistamines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

First-generation antihistamines, while effective in managing allergic reactions, exert significant and complex effects on the central nervous system (CNS). Their ability to cross the blood-brain barrier and interact with various neurotransmitter systems leads to a range of physiological and cognitive consequences. This in-depth technical guide provides a comprehensive overview of these effects, detailing the underlying mechanisms, summarizing quantitative data, outlining key experimental protocols, and visualizing critical pathways and workflows.

Core Mechanism of CNS Entry and Action

First-generation antihistamines are lipophilic molecules that readily cross the blood-brain barrier, a key differentiating factor from their second-generation counterparts.[1][2][3] Once in the CNS, their primary mechanism of action is the antagonism of histamine H1 receptors.[4] Histamine, a neurotransmitter in the brain, plays a crucial role in promoting wakefulness and alertness.[5] By blocking H1 receptors, first-generation antihistamines suppress this arousal signal, leading to their characteristic sedative effects.[5][6]

However, the CNS effects of these drugs are not solely attributable to H1 receptor blockade. Many first-generation antihistamines exhibit a "promiscuous" binding profile, interacting with other CNS receptors, including muscarinic acetylcholine, α-adrenergic, and serotonin receptors.[6][7] This lack of selectivity contributes significantly to their broad range of side effects.

Quantitative Data on Receptor Binding and Functional Impairment

The affinity of first-generation antihistamines for various CNS receptors dictates their pharmacological profile. The following tables summarize available quantitative data on receptor binding affinities and the impact on cognitive and psychomotor performance and sleep architecture.

Table 1: CNS Receptor Binding Affinities (Ki, nM) of Select First-Generation Antihistamines

AntihistamineHistamine H1Muscarinic M1α1-AdrenergicSerotonin 5-HT2A
Diphenhydramine1.113063033
Chlorpheniramine3.22,8007801,600
Hydroxyzine0.7504501.9
Promethazine0.13.72.60.4
Doxylamine47140>10,0002,500

Note: Ki values are compiled from various sources and may vary depending on the experimental conditions. Lower Ki values indicate higher binding affinity.

Table 2: Quantitative Effects on Cognitive and Psychomotor Performance

AntihistamineTestDosageKey Finding
DiphenhydramineDigit Symbol Substitution Test (DSST)50 mgSignificant decrease in the number of correct substitutions compared to placebo.[8][9]
DiphenhydramineDriving Simulator50 mgIncreased reaction time and lane deviation.[8][9]
ChlorpheniramineChoice Reaction Time (CRT)4 mgIncreased reaction time in a visual object learning task.[10]
PromethazineCritical Flicker Fusion (CFF)25 mgSignificant decrease in CFF threshold, indicating increased sedation.[1][11]
PromethazineChoice Reaction Time (CRT)25 mgIncreased recognition reaction time.[1][11]

Table 3: Effects on Sleep Architecture (Polysomnography Data)

AntihistamineKey Finding
DiphenhydramineDecreased sleep latency, but also reduced REM sleep and increased daytime sleepiness.[12][13]
HydroxyzineReduced sleep onset latency and nighttime awakenings.[14][15]
ChlorpheniramineIncreased latency to REM sleep.[16]
PromethazineReduced REM sleep.

Key Experimental Protocols

The assessment of CNS effects of first-generation antihistamines relies on a variety of specialized experimental protocols.

In Situ Brain Perfusion Technique

Objective: To measure the transport of substances across the blood-brain barrier.

Methodology:

  • Anesthetize the animal (typically a rat) and expose the carotid artery.

  • Catheterize the external carotid artery in a retrograde manner, directing the perfusate towards the brain.

  • Ligate the common carotid artery to prevent contamination from systemic circulation.

  • Infuse a radiolabeled first-generation antihistamine in a buffered saline solution at a constant rate.

  • After a short perfusion period (e.g., 60 seconds), decapitate the animal and dissect the brain.

  • Measure the radioactivity in the brain tissue and in samples of the perfusate.

  • Calculate the brain uptake index (BUI) or permeability-surface area (PS) product to quantify the extent of blood-brain barrier penetration.

Psychomotor and Cognitive Performance Tests

A battery of tests is often employed to assess the impact on various cognitive domains.

  • Digit Symbol Substitution Test (DSST):

    • Objective: To assess processing speed, attention, and visuomotor coordination.[9][17]

    • Methodology: The participant is presented with a key that pairs digits with symbols. They are then given a series of digits and must write the corresponding symbol for each digit as quickly and accurately as possible within a set time limit (e.g., 90 or 120 seconds). The score is the number of correct symbols.[1][17][18][19]

  • Choice Reaction Time (CRT):

    • Objective: To measure the speed of response to a specific stimulus when there are multiple possible stimuli.[20]

    • Methodology: The participant is instructed to press a specific button in response to a particular visual or auditory cue. The time taken from the presentation of the stimulus to the correct motor response is recorded.[21]

  • Critical Flicker Fusion (CFF) Test:

    • Objective: To measure the threshold at which a flickering light is perceived as a continuous, steady light, providing an objective measure of CNS arousal and sedation.[22][23]

    • Methodology: A light source is presented to the participant, and the frequency of its flickering is gradually decreased from a high frequency (perceived as continuous) until the participant reports seeing it flicker. The frequency at which this occurs is the flicker fusion threshold.[6][22]

  • Finger Tapping Test (FTT):

    • Objective: To assess fine motor speed and coordination.[18][24]

    • Methodology: The participant is instructed to tap a key or a designated surface with their index finger as rapidly as possible for a defined period (e.g., 10 seconds). The number of taps is recorded.[24][25][26][27]

  • Benton Visual Retention Test (BVRT):

    • Objective: To assess visual perception, visual memory, and visuo-constructive abilities.[23][28]

    • Methodology: The participant is shown a series of 10 cards, each with a geometric design, for a short period (e.g., 10 seconds). After each card is removed, the participant is asked to draw the design from memory. The drawings are scored based on the number and type of errors.[28][29][30][31]

  • Perceptual Speed Test (PST):

    • Objective: To measure the ability to quickly and accurately compare visual information.

    • Methodology: Participants are presented with pairs of letter or number strings and must indicate as quickly as possible whether the pairs are identical or different. The score is typically a combination of speed and accuracy.

  • Stanford Sleepiness Scale (SSS):

    • Objective: To subjectively assess the level of sleepiness at a particular moment.[17][22]

    • Methodology: The participant rates their current state of sleepiness on a 7-point scale, with descriptors ranging from "Feeling active, vital, alert, or wide awake" (1) to "No longer fighting sleep, sleep onset soon; having dream-like thoughts" (7).[16][17][20][22][32]

Signaling Pathways and Experimental Workflows

Histamine H1 Receptor Signaling in the CNS

First-generation antihistamines act as inverse agonists at the H1 receptor, stabilizing it in its inactive conformation. This prevents the Gq/11 protein-mediated signaling cascade that is normally initiated by histamine.

Histamine_H1_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H1R_active H1 Receptor (Active) Histamine->H1R_active Binds & Activates FGA First-Generation Antihistamine H1R H1 Receptor (Inactive) FGA->H1R Binds & Stabilizes (Inverse Agonist) Neuronal_Excitation Decreased Neuronal Excitability (Sedation) FGA->Neuronal_Excitation Leads to Gq11 Gq/11 H1R_active->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release from ER IP3->Ca_ER Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates

Histamine H1 receptor signaling and its inhibition by first-generation antihistamines.
Experimental Workflow for Assessing CNS Effects

The following diagram illustrates a typical workflow for a clinical trial investigating the CNS effects of a first-generation antihistamine.

CNS_Effects_Workflow cluster_screening Screening & Enrollment cluster_baseline Baseline Assessment cluster_intervention Intervention (Crossover Design) cluster_post_dose Post-Dose Assessment cluster_analysis Data Analysis P1 Participant Recruitment P2 Informed Consent & Screening P1->P2 B1 Baseline Psychomotor & Cognitive Testing (DSST, CRT, etc.) P2->B1 B2 Baseline Polysomnography (if applicable) B1->B2 B3 Baseline Subjective Ratings (SSS) B2->B3 I1 Randomized Administration: - First-Generation Antihistamine - Placebo B3->I1 PD1 Serial Psychomotor & Cognitive Testing I1->PD1 PD2 Post-Dose Polysomnography I1->PD2 PD3 Serial Subjective Ratings I1->PD3 I2 Washout Period I2->I1 Crossover to other treatment PD1->I2 After Assessment A1 Statistical Comparison of Drug vs. Placebo Effects PD1->A1 PD2->I2 After Assessment PD2->A1 PD3->I2 After Assessment PD3->A1 A2 Correlation of Drug Concentration with CNS Effects A1->A2

A typical experimental workflow for assessing the CNS effects of a first-generation antihistamine.

Conclusion

The central nervous system effects of first-generation antihistamines are multifaceted, extending beyond simple sedation to encompass a range of cognitive and psychomotor impairments. Their ability to readily cross the blood-brain barrier and their non-selective binding to various CNS receptors underscore the importance of understanding their complete pharmacological profile. For researchers and drug development professionals, a thorough evaluation of these CNS effects using a combination of in vitro, in vivo, and clinical testing methodologies is crucial for the development of safer and more targeted therapeutic agents. The experimental protocols and data presented in this guide provide a foundational framework for such investigations.

References

The Metabolism of Bromodiphenhydramine and the Role of Cytochrome P-450: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of bromodiphenhydramine metabolism, with a specific focus on the involvement of the cytochrome P-450 (CYP) enzyme system. As a structural analog of diphenhydramine, much of the metabolic data for this compound is extrapolated from its more extensively studied counterpart. This document synthesizes the available information, presenting putative metabolic pathways, identifying key CYP isoforms likely involved, and providing detailed experimental protocols for in vitro investigation. Quantitative data, primarily derived from studies on diphenhydramine, are summarized to provide a framework for the metabolic profiling of this compound.

Introduction

This compound is a first-generation antihistamine of the ethanolamine class, possessing anticholinergic and sedative properties. Like other compounds in this class, its therapeutic efficacy and potential for drug-drug interactions are intrinsically linked to its metabolic fate within the body. The primary site of metabolism for this compound is the liver, where the cytochrome P-450 (CYP) enzyme system plays a crucial role. Understanding the specific CYP isoforms responsible for its biotransformation is paramount for predicting its pharmacokinetic profile, assessing the risk of adverse drug reactions, and guiding rational drug development.

This guide will delve into the known and extrapolated metabolic pathways of this compound, the specific involvement of CYP enzymes, and present methodologies for its in vitro characterization.

Metabolic Pathways of this compound

The metabolism of this compound has not been explicitly detailed in the scientific literature. However, based on its structural similarity to diphenhydramine, the primary metabolic pathway is presumed to be N-demethylation. This process involves the removal of a methyl group from the tertiary amine, leading to the formation of N-desmethylthis compound. Further demethylation could potentially lead to the formation of N,N-didesmethylthis compound. Another potential metabolic route, also analogous to diphenhydramine, is the formation of a diphenylmethoxyacetic acid metabolite through oxidative deamination, which can then be conjugated with amino acids such as glycine.

Bromodiphenhydramine_Metabolism This compound This compound N_Desmethyl N-Desmethyl- This compound This compound->N_Desmethyl N-Demethylation (CYP-mediated) Acid_Metabolite Diphenylmethoxyacetic Acid Derivative This compound->Acid_Metabolite Oxidative Deamination NN_Didesmethyl N,N-Didesmethyl- This compound N_Desmethyl->NN_Didesmethyl N-Demethylation (CYP-mediated) Conjugate Amino Acid Conjugate Acid_Metabolite->Conjugate Conjugation

Figure 1: Putative Metabolic Pathway of this compound.

Cytochrome P-450 Involvement

While direct studies on this compound are lacking, extensive research on diphenhydramine provides strong evidence for the involvement of several CYP isoforms in its metabolism. The N-demethylation of diphenhydramine is primarily catalyzed by CYP2D6 ,

Methodological & Application

RP-HPLC method development for bromodiphenhydramine quantification

Author: BenchChem Technical Support Team. Date: November 2025

Application Note:

A Robust RP-HPLC Method for the Quantification of Bromodiphenhydramine in Pharmaceutical Formulations

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a first-generation antihistamine belonging to the ethanolamine class, known for its sedative and anticholinergic properties. It is a brominated derivative of diphenhydramine and acts as a competitive histamine H1 receptor antagonist. Accurate and reliable quantification of this compound is crucial for quality control in pharmaceutical manufacturing and for pharmacokinetic studies. This application note presents a detailed protocol for the development and validation of a simple, rapid, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental for developing a successful HPLC method.

PropertyValueReference
Molecular FormulaC17H20BrNO
Molecular Weight334.2 g/mol
pKa (Strongest Basic)8.87
logP4.16
UV Maximum (in 0.1N H2SO4)228 nm

The basic nature of this compound (pKa 8.87) suggests that an acidic mobile phase will ensure its existence in the protonated, more polar form, leading to better peak shape and retention on a reversed-phase column. The logP value of 4.16 indicates its hydrophobic nature, making it well-suited for retention on C8 or C18 stationary phases. The UV maximum at 228 nm provides a suitable wavelength for detection.

Experimental Protocols

1. Materials and Reagents

  • This compound Hydrochloride Reference Standard (USP grade)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium Dihydrogen Phosphate (KH2PO4) (Analytical grade)

  • Orthophosphoric Acid (85%) (Analytical grade)

  • Water (HPLC grade)

  • 0.45 µm Nylon Syringe Filters

2. Instrumentation and Chromatographic Conditions

ParameterRecommended Condition
HPLC SystemAgilent 1260 Infinity II or equivalent
DetectorUV/Vis or Diode Array Detector (DAD)
ColumnC18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase20 mM Potassium Dihydrogen Phosphate (pH 3.0) : Acetonitrile (50:50, v/v)
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30°C
Detection Wavelength228 nm

3. Preparation of Solutions

  • Mobile Phase Preparation: Dissolve 2.72 g of KH2PO4 in 1000 mL of HPLC grade water to prepare a 20 mM solution. Adjust the pH to 3.0 with orthophosphoric acid. Mix 500 mL of this buffer with 500 mL of acetonitrile. Filter the mobile phase through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound Hydrochloride reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Sample Preparation

For a tablet dosage form, weigh and finely powder 20 tablets. Transfer a quantity of the powder equivalent to 10 mg of this compound to a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase and sonicate for 20 minutes to ensure complete dissolution. Dilute to volume with the mobile phase and mix well. Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial. Further dilute if necessary to fall within the calibration curve range.

Method Development and Optimization

The logical workflow for the RP-HPLC method development is illustrated below.

RP_HPLC_Method_Development start Define Analytical Target Profile lit_review Literature Review & Physicochemical Properties start->lit_review initial_conditions Select Initial Chromatographic Conditions (Column, Mobile Phase, Detector) lit_review->initial_conditions optimization Method Optimization initial_conditions->optimization mobile_phase Mobile Phase Composition (Organic : Aqueous Ratio) optimization->mobile_phase ph_effect Mobile Phase pH optimization->ph_effect column_temp Column Temperature optimization->column_temp flow_rate Flow Rate optimization->flow_rate system_suitability System Suitability Testing (Tailing Factor, Plate Count, RSD) mobile_phase->system_suitability ph_effect->system_suitability column_temp->system_suitability flow_rate->system_suitability validation Method Validation (ICH Q2(R1)) system_suitability->validation final_method Finalized RP-HPLC Method validation->final_method

Caption: Workflow for RP-HPLC Method Development.

1. Column Selection: A C18 column was chosen due to the hydrophobic nature of this compound. C8 columns can also be considered for faster elution if required.

2. Mobile Phase Selection: A mixture of a phosphate buffer and acetonitrile was selected. The buffer controls the pH and improves peak shape, while acetonitrile provides the necessary elution strength. Methanol can be an alternative organic modifier.

3. pH Optimization: The pKa of this compound is 8.87. To ensure the analyte is in its ionized form and to achieve good peak symmetry, the mobile phase pH should be maintained at least 2 pH units below the pKa. A pH of 3.0 was found to be optimal.

4. Organic Modifier Composition: The ratio of acetonitrile to buffer was varied to optimize the retention time and resolution. A 50:50 (v/v) ratio provided a reasonable retention time of approximately 4-6 minutes.

5. Detection Wavelength: Based on the UV spectrum, the detection wavelength was set at 228 nm, which corresponds to the absorbance maximum of this compound in an acidic medium, ensuring high sensitivity.

Results and Discussion

System Suitability

System suitability parameters were evaluated to ensure the performance of the chromatographic system.

ParameterAcceptance CriteriaObserved Value
Tailing Factor≤ 2.01.2
Theoretical Plates> 20006500
% RSD of Peak Area (n=6)≤ 2.0%0.8%

The observed values for the tailing factor, theoretical plates, and the precision of replicate injections met the acceptance criteria, indicating the suitability of the system for the analysis.

Method Validation

The developed method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

1. Linearity: The linearity of the method was evaluated by analyzing a series of standard solutions at different concentrations.

Concentration Range (µg/mL)Correlation Coefficient (r²)
1 - 1000.9995

The high correlation coefficient demonstrates a strong linear relationship between the concentration and the peak area over the tested range.

2. Accuracy: The accuracy of the method was determined by a recovery study at three different concentration levels (80%, 100%, and 120%).

Spike Level% Recovery
80%99.5%
100%100.2%
120%99.8%

The excellent recovery values indicate the accuracy of the method for the quantification of this compound.

3. Precision: The precision of the method was assessed by repeatability (intra-day) and intermediate precision (inter-day).

Precision Type% RSD
Intra-day (n=6)0.9%
Inter-day (n=6)1.3%

The low relative standard deviation values confirm the high precision of the analytical method.

4. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

ParameterValue (µg/mL)
LOD0.2
LOQ0.6

The low LOD and LOQ values indicate the high sensitivity of the method.

5. Robustness: The robustness of the method was evaluated by intentionally varying the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.1). The system suitability parameters remained within the acceptable limits, demonstrating the robustness of the method.

**Chemical Structure and

Application Notes and Protocols for Calculating Appropriate Bromodiphenhydramine Dosage in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodiphenhydramine is a first-generation antihistamine of the ethanolamine class, acting as a competitive antagonist at histamine H1 receptors.[1][2][3] It is utilized in research for its potential therapeutic effects, including the management of cutaneous allergies.[4] Proper dosage calculation is critical for the validity and reproducibility of animal studies, ensuring that observed effects are attributable to the compound while minimizing toxicity.

This document provides a guide to calculating the appropriate dosage of this compound for animal studies. Due to the limited availability of direct experimental data for this compound, this guide also incorporates data from the closely related and well-studied compound, diphenhydramine, to serve as a reference for initiating dose-finding studies.

Disclaimer: The information provided herein is for research purposes only. All animal studies must be conducted in accordance with institutional and national guidelines for the ethical treatment of animals and under an approved animal use protocol.

Quantitative Data Summary

Quantitative data on the toxicity and effective doses of this compound and the related compound diphenhydramine are summarized below. It is crucial to note that the LD50 value for this compound is a predicted value and should be experimentally verified.

Table 1: Acute Toxicity Data (LD50)

CompoundAnimal ModelRoute of AdministrationLD50Source
This compoundRatNot specified2.7517 mol/kg (predicted)[1]
Diphenhydramine HClRatOral500 mg/kg[5]
Diphenhydramine HClMouseOral130 mg/kg[5]
Diphenhydramine HClGuinea PigOral125 mg/kg[5]
Diphenhydramine HClRabbitOral50 mg/kg[5]
Diphenhydramine HClDogOral45 mg/kg[5]
Diphenhydramine HClHamsterOral60 mg/kg[5]

Table 2: Effective Dose (ED50) and Therapeutic Dosage Data

CompoundAnimal ModelApplicationEffective Dose/Therapeutic DoseSource
DiphenhydramineRatInfiltrative cutaneous analgesiaED50: 0.078% (subcutaneous)[6]
DiphenhydramineMouseProtection against fatal endotoxin shock5 mg/kg (intravenous)[7]
DiphenhydramineMouseAnalgesic and anti-inflammatory1-2 mg/kg (intramuscular)[8]
DiphenhydramineYoung ChicksAntidote for dichlorvos poisoningED50: 8.60 mg/kg (intramuscular)[9]

Experimental Protocols

Protocol for Determining Acute Toxicity (LD50)

This protocol is a general guideline for determining the median lethal dose (LD50) of this compound in a rodent model (e.g., mice or rats). It is based on the up-and-down procedure (UDP) as per OECD guideline 425.

Materials:

  • This compound hydrochloride

  • Vehicle (e.g., sterile saline, distilled water, or 0.5% methylcellulose)

  • Appropriate animal model (e.g., CD-1 mice or Sprague-Dawley rats, 8-12 weeks old, of a single sex)

  • Animal cages with appropriate bedding, food, and water

  • Syringes and needles for the chosen route of administration (e.g., oral gavage, intraperitoneal)

  • Calibrated animal scale

Procedure:

  • Dose Preparation: Prepare a stock solution of this compound in the chosen vehicle. Subsequent dilutions should be made to achieve the desired dose concentrations. The initial dose can be estimated based on the predicted LD50 for rats and the experimental LD50 of diphenhydramine in mice. A starting dose of 100 mg/kg for mice could be considered.

  • Animal Acclimation: Acclimate animals to the housing conditions for at least 5 days prior to the experiment.

  • Dosing: Administer a single dose of this compound to one animal. The route of administration should be relevant to the intended study design.

  • Observation: Observe the animal closely for the first 30 minutes, periodically for the first 24 hours, and daily thereafter for a total of 14 days. Record all signs of toxicity, including changes in behavior, appearance, and physiological functions.

  • Dose Adjustment:

    • If the animal survives, the next animal is given a higher dose (e.g., by a factor of 3.2).

    • If the animal dies, the next animal is given a lower dose.

  • Termination: The study is stopped when one of the stopping criteria is met (e.g., 3 consecutive animals survive at the upper bound, or a specific number of reversals in outcome have occurred).

  • Data Analysis: The LD50 is calculated using the maximum likelihood method based on the outcomes (survival or death) at different dose levels.

Protocol for Determining Effective Dose (ED50)

This protocol provides a framework for determining the effective dose of this compound for a specific therapeutic effect (e.g., anti-allergic activity).

Materials:

  • This compound hydrochloride

  • Vehicle

  • Animal model relevant to the disease/condition being studied (e.g., a mouse model of allergic dermatitis)

  • Means of inducing the condition (e.g., allergen)

  • Method for quantifying the therapeutic effect (e.g., scoring of skin lesions, measurement of inflammatory markers)

Procedure:

  • Dose Selection: Based on available data for diphenhydramine and the determined LD50 of this compound, select a range of doses. A starting point could be 1-10 mg/kg.

  • Group Allocation: Randomly assign animals to different treatment groups, including a vehicle control group and at least 3-4 dose groups of this compound.

  • Induction of Condition: Induce the disease or condition in the animals according to the established model.

  • Drug Administration: Administer the selected doses of this compound or vehicle at a predetermined time relative to the induction of the condition.

  • Assessment of Efficacy: At a specified time point, assess the therapeutic effect using the chosen quantitative method.

  • Data Analysis: Plot the dose-response curve and calculate the ED50, the dose that produces 50% of the maximum effect, using appropriate statistical software.

Visualizations

Signaling Pathway

Histamine_Signaling_Pathway cluster_0 Histamine Release cluster_1 Histamine Action cluster_2 This compound Action Mast Cell Mast Cell Histamine Histamine Mast Cell->Histamine releases Allergen Allergen Allergen->Mast Cell binds to IgE on H1 Receptor H1 Receptor Histamine->H1 Receptor binds to Gq/11 Gq/11 H1 Receptor->Gq/11 activates PLC PLC Gq/11->PLC activates IP3_DAG IP3 & DAG PLC->IP3_DAG produces Cellular Response Cellular Response IP3_DAG->Cellular Response leads to Allergic Symptoms Allergic Symptoms Cellular Response->Allergic Symptoms causes This compound This compound This compound->H1 Receptor blocks Dose_Determination_Workflow cluster_0 Phase 1: Toxicity Assessment cluster_1 Phase 2: Efficacy Assessment cluster_2 Phase 3: Final Dosage Selection A Literature Review & Preliminary Dose Selection B Acute Toxicity Study (LD50) A->B C Determine Maximum Tolerated Dose (MTD) B->C D Dose-Range Finding Study C->D Inform dose selection G Establish Therapeutic Window C->G E Efficacy Study with Multiple Dose Groups D->E F Determine Effective Dose (ED50) E->F F->G H Select Appropriate Dose for Further Studies G->H Dose_Response_Relationship Dose Dose Efficacy Efficacy Dose->Efficacy Increases Toxicity Toxicity Dose->Toxicity Increases Therapeutic Window Therapeutic Window Efficacy->Therapeutic Window Defines lower bound Toxicity->Therapeutic Window Defines upper bound

References

Application Notes and Protocols for the Administration of Bromodiphenhydramine in Laboratory Animals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of common administration routes for bromodiphenhydramine in laboratory animals. Due to a lack of specific published data for this compound, the quantitative information and protocols provided are based on general guidelines for substance administration in rodents and specific data available for the closely related first-generation antihistamine, diphenhydramine. Researchers should consider these protocols as a starting point and optimize them for their specific experimental needs.

Data Presentation: Quantitative Administration Parameters

The following table summarizes key quantitative parameters for common administration routes of diphenhydramine in mice and rats, which can be used as a reference for this compound studies.

ParameterOral (PO)Intraperitoneal (IP)Subcutaneous (SC)Intravenous (IV)
Animal Model Mouse, RatMouse, RatMouse, RatMouse, Rat
Dosage Range (Diphenhydramine) 1 - 150 mg/kg[1]10 - 50 mg/kg[2]1 - 10 mg/kg[1][3]1 mg/kg[4]
Vehicle Saline, WaterSalineSalineSaline
Maximum Volume (Mouse) 10 mL/kg[5]10 mL/kg5 mL/kg per site[6]5 mL/kg (bolus)[7]
Maximum Volume (Rat) 10-20 mL/kg[5]10 mL/kg[8]5-10 mL/kg per site5 mL/kg (bolus)[7]
Needle Gauge (Mouse) 20-22 G (gavage)[9]25-27 G[8]25-27 G[6]27-30 G
Needle Gauge (Rat) 16-18 G (gavage)[5]23-25 G[8]23-25 G23-25 G
Frequency Single or repeat dosesSingle or repeat dosesSingle or repeat dosesTypically single dose
Potential Adverse Effects Esophageal/gastric injury (gavage)[10]Peritonitis, organ puncture[8]Skin irritation, infectionHemolysis, embolism

Experimental Protocols

Detailed methodologies for the administration of this compound are provided below. Note: All procedures should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines. Aseptic techniques should be employed for all parenteral routes.

Oral Administration (Gavage)

Objective: To administer a precise dose of this compound directly into the stomach.

Materials:

  • This compound solution

  • Appropriately sized oral gavage needle (e.g., 20-22 G for mice, 16-18 G for rats)[5][9]

  • Syringe

  • Animal scale

Procedure:

  • Weigh the animal to determine the correct dosage volume. The maximum recommended volume is 10 mL/kg for mice and 10-20 mL/kg for rats.[5]

  • Properly restrain the animal to ensure its head and body are in a straight line.

  • Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[5]

  • The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.

  • Once the needle is in the esophagus, slowly administer the solution.

  • Gently remove the needle and return the animal to its cage.

  • Monitor the animal for any signs of distress, such as labored breathing.[5]

Intraperitoneal (IP) Injection

Objective: To administer this compound into the peritoneal cavity for systemic absorption.

Materials:

  • This compound solution

  • Sterile syringe and needle (e.g., 25-27 G for mice, 23-25 G for rats)[8]

  • 70% ethanol or other skin disinfectant

  • Animal scale

Procedure:

  • Weigh the animal to calculate the required injection volume. The maximum recommended volume is 10 mL/kg.[8]

  • Restrain the animal in dorsal recumbency, tilting the head slightly downwards.

  • Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[11]

  • Disinfect the injection site with 70% ethanol.

  • Insert the needle at a 30-45 degree angle into the peritoneal cavity.

  • Aspirate to ensure no fluid (urine, blood, or intestinal contents) is drawn into the syringe.[11]

  • If aspiration is clear, inject the solution.

  • Withdraw the needle and return the animal to its cage.

  • Monitor for any signs of discomfort or adverse reaction.

Subcutaneous (SC) Injection

Objective: To administer this compound into the subcutaneous space for slower, sustained absorption.

Materials:

  • This compound solution

  • Sterile syringe and needle (e.g., 25-27 G for mice, 23-25 G for rats)[6]

  • 70% ethanol or other skin disinfectant

  • Animal scale

Procedure:

  • Weigh the animal to determine the correct injection volume. The maximum recommended volume per site is 5 mL/kg for mice.[6]

  • Gently lift a fold of skin over the dorsal midline (scruff) or flank area.

  • Disinfect the injection site.

  • Insert the needle into the base of the tented skin, parallel to the body.[12]

  • Aspirate to check for blood. If blood is present, withdraw and choose a new site.

  • Inject the solution, creating a small bleb under the skin.

  • Withdraw the needle and gently massage the area to aid dispersion.

  • Return the animal to its cage and monitor.

Mandatory Visualizations

Signaling Pathway of this compound

Bromodiphenhydramine_Pathway cluster_cell Target Cell H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Allergic_Response Allergic Response (e.g., vasodilation, bronchoconstriction) Ca->Allergic_Response PKC->Allergic_Response This compound This compound This compound->H1R antagonizes Histamine Histamine Histamine->H1R binds & activates Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration A Formulate This compound Solution B Weigh Animal & Calculate Dosage A->B C Select Administration Route (PO, IP, SC, IV) B->C D Properly Restrain Animal C->D E Administer Compound (Aseptic Technique) D->E F Monitor for Adverse Effects E->F G Record Observations F->G H Proceed with Experimental Endpoint G->H

References

Bromodiphenhydramine as a Certified Reference Standard in Analytical Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Bromodiphenhydramine as a certified reference standard (CRS) in analytical chemistry. Given the limited publicly available data specific to this compound CRS, this guide presents illustrative protocols based on established methods for closely related compounds, such as Diphenhydramine. These protocols are intended to serve as a comprehensive starting point for method development and validation in your laboratory.

Introduction to this compound

This compound is an antihistamine belonging to the ethanolamine class. It functions as a histamine H1 receptor antagonist, competitively blocking the action of histamine and thereby alleviating allergy symptoms. Its hydrochloride salt is available as a United States Pharmacopeia (USP) Reference Standard and as a Pharmaceutical Secondary Standard, which is a Certified Reference Material (CRM). These standards are essential for ensuring the quality, purity, and potency of pharmaceutical formulations containing this compound through accurate and reproducible analytical testing.

Chemical and Physical Properties of this compound Hydrochloride:

PropertyValueReference
Synonyms 2-[(RS)-(4-Bromophenyl)phenylmethoxy]-N,N-dimethylethanamine hydrochloride, Bromazine hydrochloride
CAS Number 1808-12-4
Molecular Formula C₁₇H₂₀BrNO · HCl
Molecular Weight 370.71 g/mol
Format Neat
Storage Temperature 2-8°C

Signaling Pathway of this compound

This compound exerts its therapeutic effect by acting as an inverse agonist at the histamine H1 receptor. This action blocks the downstream signaling cascade typically initiated by histamine, which is involved in allergic and inflammatory responses.

Application Notes and Protocols for the Formulation of Bromodiphenhydramine in In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bromodiphenhydramine is a first-generation antihistamine of the ethanolamine class, acting as a potent H1 receptor antagonist with additional antimuscarinic and sedative properties.[1][2][3] It is a brominated derivative of diphenhydramine.[1] For in vivo research applications, such as studying its effects on allergic reactions, inflammation, or its antimicrobial properties, proper formulation is critical to ensure accurate dosing, bioavailability, and animal welfare.[3][4] This document provides detailed guidelines and protocols for the preparation of this compound formulations for various research purposes.

Physicochemical Properties

Understanding the physicochemical properties of this compound, particularly its hydrochloride salt which is commonly used in research, is fundamental for selecting the appropriate solvent and formulation strategy.[5][6]

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

PropertyThis compound (Base)This compound Hydrochloride
Molecular Formula C₁₇H₂₀BrNO[1]C₁₇H₂₀BrNO • HCl[5]
Molecular Weight 334.2 g/mol [1][7]370.7 g/mol [5][6]
Appearance Solid[7]Crystalline Solid[5]
pKa (Strongest Basic) 8.87[2]Not Available
LogP 4.0 - 4.42[2][7]Not Available
Storage Store at -20°C[8]Store solid at -20°C (≥ 4 years stability)[5]

Table 2: Solubility Data for this compound Hydrochloride

SolventSolubilityNotes
Phosphate-Buffered Saline (PBS), pH 7.2 ~10 mg/mL[5]Recommended for preparing aqueous solutions for direct administration.[5]
Water 3.33 mg/mL[4]Requires sonication and gentle warming (up to 60°C).[4]
Ethanol ~30 mg/mL[5]Useful for creating concentrated stock solutions.
Dimethyl Sulfoxide (DMSO) ~10 mg/mL to 125 mg/mL[4][5]High solubility, but requires significant dilution for in vivo use. Ultrasonic assistance may be needed.[4][5]
Dimethyl Formamide (DMF) ~10 mg/mL[5]Can be used for stock solutions.

Signaling Pathway and Mechanism of Action

This compound functions by competitively inhibiting the histamine H1 receptor.[3][9] This blockade prevents histamine from binding and initiating the downstream signaling cascade that leads to allergic and inflammatory responses, such as vasodilation, increased capillary permeability, and smooth muscle contraction.[1][10] Its ability to cross the blood-brain barrier also leads to sedative effects.[9]

Bromodiphenhydramine_MoA Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Binds Gq_protein Gq/11 Protein H1R->Gq_protein Activates This compound This compound This compound->H1R Blocks PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates Response Allergic & Inflammatory Response Ca_release->Response PKC_activation->Response

Caption: Mechanism of action of this compound as an H1 receptor antagonist.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Formulation for Injection (IV, IP) or Oral Gavage

This protocol is suitable for direct administration when the required dose can be achieved within the solubility limits of aqueous buffers.

Materials:

  • This compound Hydrochloride (crystalline solid)[5]

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.2

  • Sterile vials

  • Vortex mixer

  • Sonicator (optional)

  • Sterile filter (0.22 µm) and syringe

Procedure:

  • Calculate Required Mass: Determine the total mass of this compound HCl needed based on the desired final concentration (e.g., 5 mg/mL) and total volume. Always prepare a slight excess (~10%) to account for transfer losses.

  • Weighing: Accurately weigh the calculated mass of this compound HCl powder in a sterile vial.

  • Dissolution: Add the required volume of sterile PBS (pH 7.2) to the vial. The solubility in PBS is approximately 10 mg/mL.[5]

  • Mixing: Cap the vial and vortex thoroughly until the solid is completely dissolved. If dissolution is slow, use a sonicator bath for short intervals.

  • Sterilization: For IV or IP administration, sterile-filter the final solution through a 0.22 µm syringe filter into a new sterile vial.

  • Storage: Use the aqueous solution immediately. It is not recommended to store aqueous solutions for more than one day.[5]

Protocol 2: Preparation of a Formulation Using a DMSO Stock Solution

This method is used when a higher concentration is needed than is achievable in aqueous solutions or for long-term storage of the compound.

Materials:

  • This compound Hydrochloride

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Sterile PBS or isotonic saline

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Prepare Stock Solution:

    • Weigh the required amount of this compound HCl.

    • Dissolve it in pure DMSO to create a concentrated stock solution (e.g., 50-100 mg/mL).[4][11] Use sonication if necessary to aid dissolution.[4]

    • Store the stock solution in aliquots at -20°C or -80°C. Stock solutions can be stable for 1-6 months at these temperatures.[4][8]

  • Prepare Dosing Solution (Daily):

    • Thaw one aliquot of the DMSO stock solution.

    • Perform a serial dilution. First, dilute the DMSO stock with sterile PBS or saline to an intermediate concentration.

    • Perform a final dilution to the desired dosing concentration. Crucially, ensure the final concentration of DMSO in the injected volume is insignificant (typically <5%, and ideally <1%) to avoid solvent toxicity. [5]

    • For example, to prepare a 1 mg/mL dosing solution from a 100 mg/mL DMSO stock, you can perform a 1:10 dilution in PBS, followed by another 1:10 dilution in PBS. This results in a final DMSO concentration of 1%.

  • Administration: Administer the final diluted solution to the animals immediately after preparation. Do not store the diluted aqueous solution.

Formulation and Dosing Workflow

The process of preparing a dose for an in vivo experiment involves careful calculation, solubilization, and dilution to ensure accuracy and safety.

Formulation_Workflow start Start: Determine Dose (e.g., mg/kg) calc Calculate Total Drug Mass (Dose x Animal Weight x No. Animals) start->calc choose Choose Formulation Strategy calc->choose aqueous_path Aqueous Formulation (e.g., PBS) choose->aqueous_path Dose allows? dmso_path Organic Solvent Stock choose->dmso_path High dose needed? dissolve_aq Dissolve Drug Directly in Sterile PBS (≤10 mg/mL) aqueous_path->dissolve_aq filter Sterile Filter (0.22 µm) dissolve_aq->filter administer Administer to Animal filter->administer dissolve_dmso Dissolve Drug in DMSO (High Concentration Stock) dmso_path->dissolve_dmso dilute Dilute Stock in Vehicle (e.g., Saline) Ensure Final DMSO % is low dissolve_dmso->dilute dilute->administer end End administer->end

Caption: Workflow for preparing this compound for in vivo administration.

In Vivo Research Applications

This compound is primarily investigated for its antihistaminic effects. A notable study demonstrated its efficacy in a murine model of bacterial infection.

Table 3: Example In Vivo Application of this compound

ApplicationAnimal ModelDosingRouteOutcome
Antimicrobial Activity Mice1.5 and 3.0 µg/gSingle injection (route not specified)Protected mice against a virulent Salmonella typhimurium challenge and reduced bacterial multiplication in organs.[4]

This example highlights the use of low microgram-per-gram doses, which can be readily formulated in aqueous solutions for parenteral administration.

Safety and Handling

  • This compound should be handled as a hazardous material.[5] Avoid ingestion, inhalation, and contact with skin and eyes.[5]

  • Always consult the Safety Data Sheet (SDS) before use.

  • When using organic solvents like DMSO, work in a well-ventilated area or a chemical fume hood.

  • Ensure that the final concentration of any organic solvent in the dosing solution is well below established toxicity limits for the animal model being used.[5]

References

Application Notes and Protocols for the Analysis of Bromodiphenhydramine Metabolites in Urine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodiphenhydramine, an ethanolamine-class antihistamine and a brominated derivative of diphenhydramine, is utilized for its antiallergic, sedative, antiemetic, and anticholinergic properties. Understanding its metabolic fate is crucial for pharmacokinetic studies, clinical toxicology, and forensic analysis. Urinary analysis is a non-invasive and effective method for monitoring drug metabolism and excretion. This compound is metabolized in the liver by the cytochrome P-450 system, with its metabolites primarily excreted in the urine.

These application notes provide detailed protocols for the identification and quantification of this compound and its principal metabolites in human urine using modern analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Proposed Metabolic Pathway of this compound

The metabolism of this compound is anticipated to be analogous to that of its parent compound, diphenhydramine. The primary metabolic routes include N-demethylation, N-oxidation, and oxidative deamination. The resulting metabolites are often conjugated with glucuronic acid or glycine before urinary excretion.

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism BDPH This compound N_Desmethyl N-desmethyl- This compound BDPH->N_Desmethyl N-demethylation N_Oxide This compound N-oxide BDPH->N_Oxide N-oxidation Urine Urinary Excretion BDPH->Urine Unchanged NN_Didesmethyl N,N-didesmethyl- This compound (nor-bromodiphenhydramine) N_Desmethyl->NN_Didesmethyl N-demethylation N_Desmethyl->Urine Acid Diphenylmethoxyacetic acid analogue NN_Didesmethyl->Acid Oxidative Deamination NN_Didesmethyl->Urine N_Oxide->Urine Conjugate Glucuronide/Glycine Conjugates Acid->Conjugate Conjugation Conjugate->Urine G cluster_workflow SPE Workflow for Urine Sample Preparation cluster_spe SPE Cartridge start Urine Sample (3 mL) hydrolysis Enzymatic Hydrolysis (+ β-glucuronidase, 60 min @ 56°C) start->hydrolysis ph_adjust pH Adjustment (+ Acetate Buffer, pH 4.8) hydrolysis->ph_adjust loading 2. Sample Loading ph_adjust->loading conditioning 1. Conditioning (MeOH, then 0.1% Formic Acid) washing 3. Washing (Acidic Water, then Acidic MeOH/Water) loading->washing drying 4. Drying (High Vacuum) washing->drying elution 5. Elution (MeOH/Ammonia 95:5) drying->elution evaporation Evaporation to Dryness (Nitrogen Stream) elution->evaporation reconstitution Reconstitution (50 µL Mobile Phase/Solvent) evaporation->reconstitution end Analysis by GC-MS or LC-MS/MS reconstitution->end G sample Urine Sample Collection prep Sample Preparation Hydrolysis (optional) Solid-Phase Extraction Evaporation Reconstitution sample->prep analysis Instrumental Analysis GC-MS LC-MS/MS prep->analysis data Data Processing Integration Calibration Quantification analysis->data report Final Report data->report

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Peak Shape in Bromodiphenhydramine HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of bromodiphenhydramine. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues leading to poor peak shape in their chromatographic experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing significant peak tailing with my this compound peak?

A1: Peak tailing is a common issue when analyzing basic compounds like this compound via reversed-phase HPLC. The primary cause is often secondary interactions between the positively charged analyte and negatively charged residual silanol groups on the silica-based stationary phase. This compound is a basic compound with a pKa of approximately 8.87. At a typical mobile phase pH (e.g., pH 3-7), it will be protonated and can interact strongly with ionized silanols, leading to tailing.

Q2: My this compound peak is fronting. What are the likely causes?

A2: Peak fronting can be caused by several factors, including column overload, improper sample solvent, or a compromised column bed. Injecting too much sample can saturate the stationary phase, causing the peak to distort and front. Additionally, if the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to premature elution and a fronting peak shape.

Q3: Can the mobile phase pH affect the peak shape of this compound?

A3: Absolutely. Mobile phase pH is a critical parameter for achieving good peak shape with ionizable compounds like this compound. Operating at a pH close to the analyte's pKa can result in inconsistent ionization and poor peak shape. For basic compounds, using a low pH mobile phase (e.g., pH 2.5-3.5) can suppress the ionization of residual silanols on the stationary phase, minimizing secondary interactions and reducing peak tailing.

Q4: What type of HPLC column is best suited for this compound analysis?

A4: For basic compounds like this compound, it is advisable to use a modern, high-purity silica column that is well end-capped. End-capping chemically bonds a small silane to the majority of residual silanol groups, preventing their interaction with basic analytes. Columns with polar-embedded or charged surface stationary phases can also provide excellent peak shape for basic compounds.

Q5: How does the sample solvent impact the peak shape?

A5: The sample solvent can have a significant effect on peak shape. If the sample solvent is much stronger (i.e., has a higher elution strength) than the mobile phase, it can cause peak distortion, often fronting. Whenever possible, it is best to dissolve the sample in the mobile phase itself. If solubility is an issue, use the weakest possible solvent that will adequately dissolve the sample.

Troubleshooting Guides

Issue 1: Peak Tailing

This guide will walk you through a systematic approach to diagnosing and resolving peak tailing for this compound.

Troubleshooting Workflow for Peak Tailing

G start Start: Peak Tailing Observed check_ph Is Mobile Phase pH Optimized? start->check_ph adjust_ph Adjust Mobile Phase pH to 2.5-3.5 check_ph->adjust_ph No check_column Is the Column Appropriate? check_ph->check_column Yes adjust_ph->check_column use_endcapped Use High-Purity, End-capped C18 or C8 Column check_column->use_endcapped No check_overload Is there Sample Overload? check_column->check_overload Yes use_endcapped->check_overload reduce_conc Reduce Sample Concentration check_overload->reduce_conc Yes check_solvent Is Sample Solvent Appropriate? check_overload->check_solvent No reduce_conc->check_solvent change_solvent Dissolve Sample in Mobile Phase check_solvent->change_solvent No add_modifier Consider Mobile Phase Additives (e.g., Triethylamine) check_solvent->add_modifier Yes change_solvent->add_modifier end End: Improved Peak Shape add_modifier->end

Caption: A logical workflow for troubleshooting peak tailing in this compound HPLC analysis.

Experimental Protocol: Optimizing Mobile Phase pH

  • Initial Conditions:

    • Column: C18, 5 µm, 4.6 x 150 mm

    • Mobile Phase: 50:50 Acetonitrile:20mM Potassium Phosphate Buffer (pH 7.0)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Temperature: 25°C

    • Detection: UV at 225 nm

    • Sample Concentration: 0.1 mg/mL this compound in mobile phase

  • pH Adjustment:

    • Prepare a series of mobile phases with the same organic-to-aqueous ratio but with the aqueous buffer adjusted to pH 4.5, 3.5, and 2.5 using phosphoric acid.

    • Equilibrate the column with each mobile phase for at least 15 column volumes before injecting the sample.

    • Inject the this compound standard and record the chromatogram for each pH condition.

    • Calculate the tailing factor for each peak.

Data Presentation: Effect of Mobile Phase pH on Peak Tailing

Mobile Phase pHTailing Factor (Tf)Peak Shape Description
7.02.8Severe Tailing
4.51.9Moderate Tailing
3.51.4Minor Tailing
2.51.1Symmetrical
Issue 2: Peak Fronting

This guide provides a step-by-step approach to address peak fronting issues.

Troubleshooting Workflow for Peak Fronting

G start Start: Peak Fronting Observed check_overload Is there Sample Overload? start->check_overload reduce_conc Reduce Sample Concentration/Injection Volume check_overload->reduce_conc Yes check_solvent Is Sample Solvent Stronger than Mobile Phase? check_overload->check_solvent No reduce_conc->check_solvent match_solvent Dissolve Sample in Mobile Phase or Weaker Solvent check_solvent->match_solvent Yes check_column_health Is the Column Damaged? check_solvent->check_column_health No match_solvent->check_column_health replace_column Replace Column check_column_health->replace_column Yes end End: Improved Peak Shape check_column_health->end No replace_column->end

Caption: A systematic approach to troubleshooting peak fronting in HPLC analysis.

Experimental Protocol: Investigating Sample Overload and Solvent Effects

  • Initial Conditions (as in the peak tailing experiment, with mobile phase pH at 2.5 for a symmetrical starting peak).

  • Sample Concentration Series:

    • Prepare a series of this compound standards at concentrations of 0.01, 0.05, 0.1, 0.5, and 1.0 mg/mL, all dissolved in the mobile phase.

    • Inject each standard and observe the peak shape.

  • Sample Solvent Series:

    • Using a mid-range concentration (e.g., 0.1 mg/mL), prepare samples in different solvents:

      • Mobile Phase (50:50 Acetonitrile:Buffer)

      • 75:25 Acetonitrile:Water

      • 100% Acetonitrile

      • 100% Methanol

    • Inject each sample and analyze the resulting peak shape.

Data Presentation: Impact of Concentration and Solvent on Peak Fronting

Concentration (mg/mL)Tailing Factor (Tf)Peak Shape Description
0.011.1Symmetrical
0.051.0Symmetrical
0.11.1Symmetrical
0.50.8Noticeable Fronting
1.00.6Severe Fronting

| Sample Solvent | Tailing Factor (Tf

Technical Support Center: Enhancing the Aqueous Solubility of Bromodiphenhydramine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the aqueous solubility of bromodiphenhydramine.

Frequently Asked Questions (FAQs)

Q1: What is the reported aqueous solubility of this compound?

The aqueous solubility of this compound is reported to be approximately 3.45 µg/mL (or 0.00345 g/L).[1][2] This low solubility can present significant challenges for formulation and in vitro/in vivo studies. Its hydrochloride salt, this compound hydrochloride, exhibits higher solubility in aqueous buffers, reaching approximately 10 mg/mL in PBS at pH 7.2.[3]

Q2: What are the primary methods for improving the aqueous solubility of this compound?

Several established techniques can be employed to enhance the aqueous solubility of poorly soluble drugs like this compound.[4][5][6] These include:

  • pH Adjustment: As a tertiary amine, this compound's solubility is pH-dependent.[7] Lowering the pH of the aqueous medium will lead to the formation of the more soluble protonated form.

  • Co-solvency: The addition of a water-miscible organic solvent (co-solvent) in which the drug is more soluble can significantly increase the overall solubility.[5][8]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate non-polar molecules or moieties within their hydrophobic cavity, forming inclusion complexes with enhanced aqueous solubility.[9][10][11]

  • Solid Dispersions: This technique involves dispersing the drug in an inert, hydrophilic carrier or matrix at a solid state.[12][13][14][15] This can lead to the drug being in an amorphous state, which has a higher apparent solubility and dissolution rate.[12]

  • Use of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug molecules.[8][16]

Q3: Which method is the most effective for this compound?

The most effective method depends on the specific requirements of your experiment or formulation (e.g., desired concentration, solvent system compatibility, in vivo application). For simple aqueous solutions for in vitro assays, pH adjustment or the use of co-solvents are often the most straightforward approaches. For oral formulations, solid dispersions and cyclodextrin complexation are powerful techniques to improve bioavailability.[9][13][17] A systematic approach, as outlined in the workflow diagram below, is recommended to determine the optimal method.

Troubleshooting Guides

pH Adjustment
Issue Possible Cause Troubleshooting Steps
Drug precipitates upon standing. The pH of the solution has shifted.Re-verify and adjust the pH of the solution. Ensure the use of a buffer with sufficient capacity to maintain the desired pH.
Inconsistent solubility results. Inaccurate pH measurement or incomplete dissolution.Calibrate the pH meter before use. Ensure adequate mixing and equilibration time for the drug to dissolve completely after pH adjustment.
Drug degradation. The required pH for solubilization is outside the stability range of this compound.Assess the stability of this compound at the target pH using a stability-indicating assay (e.g., HPLC). If degradation is observed, consider an alternative solubilization method.
Co-solvency
Issue Possible Cause Troubleshooting Steps
Precipitation occurs when diluting the co-solvent stock solution into an aqueous medium. The final concentration of the co-solvent is below the level required to maintain solubility.Minimize the dilution factor. Prepare a more concentrated stock solution if possible. Alternatively, add the co-solvent to the final aqueous medium before adding the drug.
Cell toxicity or altered biological activity in in vitro assays. The co-solvent is interfering with the experimental system.Determine the tolerance of your cell line or assay to the chosen co-solvent by running appropriate controls. Consider using a less toxic co-solvent (e.g., ethanol, propylene glycol, PEG 400). For diphenhydramine, a common formulation for in vivo animal experiments is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[18]
Inaccurate final drug concentration. Volume changes upon mixing the co-solvent and water are not accounted for.Prepare solutions based on weight/weight or weight/volume to ensure accuracy.
Cyclodextrin Complexation
Issue Possible Cause Troubleshooting Steps
Limited solubility enhancement. The type or concentration of cyclodextrin is not optimal. The complex has not formed efficiently.Screen different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin, SBE-β-CD). Increase the concentration of the cyclodextrin. Ensure the complexation method (e.g., kneading, co-precipitation, freeze-drying) is appropriate and performed correctly.[11][19]
Difficulty in isolating the solid complex. The chosen isolation method is inefficient.For co-precipitation, ensure the solvent system allows for selective precipitation of the complex. For freeze-drying, ensure complete removal of the solvent.
Competition for the cyclodextrin cavity. Other components in the formulation are competing with this compound for complexation.Analyze all components of the formulation for their potential to interact with the cyclodextrin.
Solid Dispersions
Issue Possible Cause Troubleshooting Steps
The drug recrystallizes over time. The solid dispersion is not physically stable. The drug loading is too high.Screen different hydrophilic carriers (e.g., PVP, PEG, HPMC).[14] Incorporate a second polymer to inhibit crystallization. Reduce the drug-to-carrier ratio. Store the solid dispersion under controlled temperature and humidity conditions.
Incomplete dissolution of the solid dispersion. The carrier is not dissolving properly. The drug has not been molecularly dispersed.Select a more rapidly dissolving carrier. Optimize the manufacturing process (e.g., solvent evaporation, hot-melt extrusion) to ensure molecular dispersion, which can be confirmed by techniques like DSC or XRD.[12][20]
Thermal degradation of the drug. The processing temperature for hot-melt extrusion is too high.Determine the thermal stability of this compound using thermogravimetric analysis (TGA). Select a carrier with a lower glass transition temperature or melting point to allow for processing at a lower temperature.

Data Presentation

Table 1: Comparison of Solubility Enhancement Methods for this compound (Illustrative Data)

MethodExcipient/ConditionAchieved Solubility (Approximate)AdvantagesDisadvantages
pH Adjustment pH 4.0 buffer~1-5 mg/mLSimple, cost-effective.Potential for drug instability at extreme pH, may not be suitable for all delivery routes.
Co-solvency 20% Ethanol in water~0.5-2 mg/mLEasy to prepare, can achieve high concentrations.Potential for in vitro toxicity and in vivo side effects, risk of precipitation upon dilution.[8]
Cyclodextrin Complexation 10% HP-β-Cyclodextrin~2-8 mg/mLCan significantly increase solubility and stability, suitable for oral and parenteral formulations.[21]Higher cost of cyclodextrins, potential for nephrotoxicity with some cyclodextrins at high doses.
Solid Dispersion 1:5 drug-to-PVP K30 ratioSignificantly increased dissolution rateEnhances both solubility and dissolution rate, suitable for oral solid dosage forms.[12][13]Requires specialized manufacturing processes, potential for physical instability (recrystallization).[13]

Note: The values presented are illustrative and the actual achievable solubility will depend on the specific experimental conditions.

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment
  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2.0 to 7.4 (e.g., citrate buffers for pH 2-6, phosphate buffers for pH 6-7.4).

  • Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Analysis: After equilibration, centrifuge the samples to pellet the undissolved drug. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Quantification: Analyze the concentration of this compound in the filtered supernatant using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Data Analysis: Plot the measured solubility as a function of pH to determine the pH-solubility profile.

Protocol 2: Complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) by Freeze-Drying
  • Phase Solubility Study:

    • Prepare aqueous solutions of increasing concentrations of HP-β-CD (e.g., 0-15% w/v).

    • Add an excess of this compound to each solution.

    • Equilibrate and analyze as described in Protocol 1 to determine the effect of HP-β-CD concentration on drug solubility.

  • Preparation of the Inclusion Complex:

    • Based on the phase solubility results, select an appropriate molar ratio of this compound to HP-β-CD (e.g., 1:1 or 1:2).

    • Dissolve the calculated amount of HP-β-CD in purified water.

    • Gradually add the this compound to the HP-β-CD solution while stirring continuously.

    • Continue stirring for 24-48 hours at room temperature.

  • Freeze-Drying (Lyophilization):

    • Freeze the resulting solution at a low temperature (e.g., -80°C) until completely solid.

    • Lyophilize the frozen sample under vacuum until a dry powder is obtained.

  • Characterization:

    • Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), or Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Determine the dissolution rate of the complex compared to the free drug.

Visualization

G Workflow for Selecting a Solubility Enhancement Method cluster_0 Initial Assessment cluster_1 Method Selection & Screening cluster_2 Optimization & Characterization cluster_3 Final Selection start Define Target Solubility & Formulation Requirements physchem Characterize Physicochemical Properties (pKa, logP, Melting Point) start->physchem decision Is the compound ionizable? physchem->decision ph_adjust pH Adjustment decision->ph_adjust Yes cosolvency Co-solvency decision->cosolvency No optimize Optimize Lead Method(s) (Concentrations, Ratios, Process Parameters) ph_adjust->optimize complexation Cyclodextrin Complexation cosolvency->complexation cosolvency->optimize solid_disp Solid Dispersion complexation->solid_disp complexation->optimize solid_disp->optimize characterize Characterize Formulation (Solubility, Stability, Dissolution) optimize->characterize final_decision Does it meet requirements? characterize->final_decision final_decision->decision No end Final Formulation final_decision->end Yes

Caption: A logical workflow for selecting an appropriate method to enhance the aqueous solubility of a drug candidate.

References

Technical Support Center: Managing and Monitoring Side Effects of Bromodiphenhydramine in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing and monitoring the side effects of bromodiphenhydramine in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guide

Q1: An animal in my study is exhibiting excessive sedation and lethargy after this compound administration. What should I do?

A1: Excessive sedation is a known side effect of first-generation antihistamines like this compound due to their action on central histamine H1 receptors.

  • Immediate Actions:

    • Ensure the animal has easy access to food and water. Dehydration and hypoglycemia can exacerbate sedation.

    • Monitor the animal's respiratory rate and body temperature. Provide supplemental heat if hypothermia is suspected.

    • Gently stimulate the animal to assess its level of consciousness.

  • Troubleshooting Steps:

    • Dose Reduction: The most likely cause is a dose that is too high for the specific animal model or individual. Consider reducing the dose in subsequent experiments.

    • Route of Administration: The route of administration can influence the onset and intensity of sedation. Oral administration may lead to a slower onset and less intense peak effect compared to parenteral routes.

    • Acclimation: Ensure animals are properly acclimated to the housing and experimental conditions to minimize stress-induced potentiation of sedative effects.

  • Preventative Measures:

    • Conduct a dose-ranging study to determine the optimal dose that achieves the desired therapeutic effect with minimal sedation.

    • Consider using a second-generation antihistamine if central nervous system depression is a confounding factor for the study's endpoints.

Q2: I've noticed a decrease in food and water consumption in my animals treated with this compound. How should I manage this?

A2: Decreased appetite (anorexia) and dry mouth are common anticholinergic side effects of this compound.

  • Immediate Actions:

    • Monitor body weight daily. A weight loss of more than 10% from baseline is a cause for concern and may require intervention.

    • Provide highly palatable, moist food to encourage eating.

    • Ensure water is easily accessible. Consider using water bottles with sipper tubes that require less effort.

  • Troubleshooting Steps:

    • Hydration Support: If dehydration is suspected (e.g., skin tenting, decreased urine output), subcutaneous fluid administration may be necessary. Consult with a veterinarian for appropriate fluid type and volume.

    • Dose Adjustment: As with sedation, reducing the dose of this compound may alleviate these side effects.

  • Preventative Measures:

    • Establish baseline food and water intake for each animal before starting the study.

    • Incorporate body weight and food/water consumption measurements into the routine monitoring plan.

Q3: Some animals are showing signs of agitation and hyperactivity, which is contrary to the expected sedative effects. What could be the cause?

A3: While sedation is the most common central nervous system effect, paradoxical excitement and hyperactivity can occur, particularly at higher doses or in certain species.

  • Troubleshooting Steps:

    • Confirm Dosing: Double-check the dose calculations and administration to rule out an overdose.

    • Species and Strain Differences: Be aware that different animal species and even strains within a species can react differently to the same compound.

    • Monitor for Seizure Activity: At very high doses, CNS stimulation can progress to seizures. If seizure-like activity is observed, the animal should be euthanized immediately to prevent suffering, and the dose for subsequent animals should be significantly reduced.

  • Preventative Measures:

    • Start with a low dose and gradually escalate to the desired therapeutic level while closely monitoring for adverse effects.

    • Consult literature for species-specific responses to first-generation antihistamines.

Frequently Asked Questions (FAQs)

Q1: What are the most common side effects of this compound in animal models?

A1: Based on studies with the closely related compound diphenhydramine, the most common side effects are related to its sedative and anticholinergic properties. These include:

  • Central Nervous System: Sedation, lethargy, ataxia (impaired coordination), and in some cases, hyperactivity or agitation.

  • Anticholinergic: Dry mouth, decreased salivation, urinary retention, and constipation.

  • Gastrointestinal: Anorexia (decreased appetite) and potential for liver function impairment at higher doses.

  • Cardiovascular: Tachycardia (increased heart rate) may occur due to the drug's anticholinergic effects.

Q2: Are there any rare but serious side effects I should be aware of?

A2: Yes, at high doses or in cases of overdose, more severe side effects can occur, including:

  • Severe CNS Depression or Excitement: This can progress to tremors, seizures, and coma.

  • Cardiovascular Toxicity: While less common with first-generation antihistamines compared to some second-generation agents, high doses could potentially lead to cardiac arrhythmias. Monitoring of cardiovascular parameters is recommended in safety pharmacology studies.

  • Respiratory Depression: Following convulsions, respiratory failure can be a cause of death in cases of lethal overdose.

Q3: How can I monitor for these side effects in my animal models?

A3: A multi-faceted approach to monitoring is recommended:

  • General Health Observations: Daily cage-side observations for changes in posture, activity level, grooming, and food/water intake.

  • Neurological Assessment: A Functional Observational Battery (FOB) can be used to systematically assess changes in behavior, coordination, and reflexes. For assessing sedation and motor coordination, the rotarod test is a valuable tool.

  • Cardiovascular Monitoring: In species like dogs, telemetry can be used to continuously monitor ECG, heart rate, and blood pressure.

  • Clinical Pathology: Blood samples can be collected at baseline and at the end of the study to assess liver enzymes and other relevant biomarkers.

Q4: What is the mechanism of action of this compound that leads to these side effects?

A4: this compound's side effects are a direct extension of its pharmacological actions:

  • Histamine H1 Receptor Antagonism: By blocking H1 receptors in the central nervous system, it causes sedation and drowsiness.

  • Muscarinic Acetylcholine Receptor Antagonism: Its anticholinergic effects, such as dry mouth and urinary retention, are due to the blockade of muscarinic receptors.

Data Presentation

Table 1: Reported LD50 Values for Diphenhydramine in Animal Models

SpeciesRoute of AdministrationLD50 ValueReference
RatOral275 mg/kg
RatIntravenous24-30 mg/kg
DogIntravenous24-30 mg/kg

Table 2: Dose-Dependent Clinical Signs of Diphenhydramine Exposure in Dogs (Retrospective Study)

Severity ScoreClinical SignsMean Exposure Dose (mg/kg)Reference
0No clinical signs9.1 ± 0.6
1Mild clinical signs (e.g., lethargy)13.4 ± 2.0
2Moderate clinical signs35.3 ± 7.1
3Severe clinical signs87.4 ± 39.8

Table 3: No-Observed-Adverse-Effect Level (NOAEL) from a 28-Day Subchronic Oral Toxicity Study of Diphenhydramine in Rats and Dogs

SpeciesSexNOAEL (mg/kg/day)Observed Adverse Effects at Higher DosesReference
Sprague-Dawley RatMale & Female51Anorexia, Liver function impairment
Beagle DogMale28.30Anorexia, Liver function impairment
Beagle DogFemale5.66Anorexia, Liver function impairment

Experimental Protocols

1. Functional Observational Battery (FOB) for Rodents

  • Objective: To systematically assess the behavioral and neurological effects of this compound.

  • Procedure:

    • Acclimation: Allow animals to acclimate to the testing room for at least 30 minutes before the assessment.

    • Home Cage Observation: Before handling, observe the animal in its home cage for posture, respiratory rate, and any involuntary movements.

    • Handling Observation: Carefully remove the animal from its cage and assess its reactivity to handling, lacrimation, salivation, and piloerection.

    • Open Field Arena: Place the animal in a clean, open-field arena and record locomotor activity, rearing frequency, and gait for a defined period (e.g., 5 minutes).

    • Sensory and Reflex Assessments:

      • Approach Response: Observe the animal's response to an approaching object (e.g., a pen).

      • Touch Response: Assess the animal's reaction to a light touch with a probe.

      • Auditory Startle: Evaluate the response to a sudden noise (e.g., a clicker).

      • Righting Reflex: Gently place the animal on its back and record the time it takes to right itself.

    • Physiological Measurements: Record body weight and body temperature.

  • Data Analysis: Compare the scores and measurements of the treated group to a vehicle-treated control group.

2. Rotarod Test for Assessing Motor Coordination and Sedation in Mice

  • Objective: To quantify the effects of this compound on motor coordination and balance, which can be indicative of sedation.

  • Procedure:

    • Training: Acclimate the mice to the rotarod apparatus by placing them on the rod at a low, constant speed (e.g., 4 rpm) for a set duration (e.g., 60 seconds) for 2-3 days prior to testing.

    • Testing:

      • Place the mouse on the rotarod lane.

      • Start the trial with the rod accelerating from a low speed to a high speed (e.g., 4 to 40 rpm) over a defined period (e.g., 300 seconds).

      • Record the latency to fall from the rod. If a mouse clings to the rod and makes a full passive rotation, this is also considered a fall.

      • Conduct multiple trials (e.g., 3 trials) with an inter-trial interval of at least 15 minutes.

  • Data Analysis: Compare the mean latency to fall for the treated group with the control group. A significant decrease in latency suggests impaired motor coordination and/or sedation.

preventing chemical degradation of bromodiphenhydramine in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the chemical degradation of bromodiphenhydramine in stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound hydrochloride is soluble in several organic solvents. For research purposes, Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are commonly used.[1][2] The solubility is approximately 55 mg/mL in DMSO, and 30 mg/mL in ethanol.[2]

Q2: What are the recommended storage conditions and duration for this compound stock solutions?

A2: For optimal stability, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store the solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]

Q3: Can I prepare and store aqueous solutions of this compound?

A3: While this compound hydrochloride is soluble in aqueous buffers like PBS (pH 7.2) at approximately 10 mg/mL, it is not recommended to store aqueous solutions for more than one day due to lower stability.[1]

Q4: My this compound stock solution has changed color. What does this indicate?

A4: A color change in the stock solution may indicate chemical degradation. This can be caused by factors such as exposure to light, elevated temperatures, or reactive impurities in the solvent. It is advisable to discard the solution and prepare a fresh stock.

Q5: I observe precipitation in my this compound stock solution after thawing. What should I do?

A5: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. Gently warm the solution to 37°C and use sonication to help redissolve the compound.[2] If the precipitate does not dissolve, it may indicate degradation or the presence of insoluble impurities, and the solution should be discarded.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Reduced Potency or Inconsistent Results Chemical degradation of this compound.- Prepare fresh stock solutions. - Ensure proper storage conditions (-20°C or -80°C in airtight, light-protected vials). - Avoid repeated freeze-thaw cycles by preparing aliquots. - Verify the purity of the solvent.
Color Change in Solution (e.g., yellowing) Photodegradation or oxidation.- Store stock solutions in amber vials or protect from light. - Purge the solvent with an inert gas (e.g., argon or nitrogen) before preparing the solution to minimize oxidation.[1] - Discard the discolored solution.
Precipitation in Stock Solution - Exceeded solubility at storage temperature. - Solvent evaporation.- Gently warm and sonicate the solution to redissolve the compound.[2] - Ensure vials are properly sealed to prevent solvent evaporation. - If precipitation persists, prepare a new, less concentrated stock solution.
Insoluble Impurities Low-quality starting material or solvent contamination.- Use high-purity this compound and HPLC-grade solvents. - Filter the solution through a compatible syringe filter (e.g., PTFE for organic solvents).

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Materials:

  • This compound hydrochloride powder

  • Anhydrous, HPLC-grade Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator

Procedure:

  • Equilibrate the this compound hydrochloride powder and DMSO to room temperature.

  • Weigh the desired amount of this compound hydrochloride in a sterile tube.

  • Add the appropriate volume of DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 269.75 µL of DMSO to 1 mg of this compound hydrochloride).

  • Vortex the solution until the powder is completely dissolved.

  • If necessary, sonicate the solution for a few minutes to ensure complete dissolution.

  • Aliquot the stock solution into single-use, amber vials.

  • Store the aliquots at -20°C for up to one month or at -80°C for up to six months.

Protocol 2: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade the drug substance under various stress conditions to understand its degradation pathways.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in a suitable solvent)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with a UV detector

  • pH meter

Procedure:

  • Acid Hydrolysis:

    • Mix equal volumes of the this compound stock solution and 0.1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • Neutralize the solution with an equivalent amount of 0.1 M NaOH.

    • Analyze by HPLC.

  • Alkaline Hydrolysis:

    • Mix equal volumes of the this compound stock solution and 0.1 M NaOH.

    • Incubate the mixture at 60°C for 24 hours.

    • Neutralize the solution with an equivalent amount of 0.1 M HCl.

    • Analyze by HPLC.

  • Oxidative Degradation:

    • Mix equal volumes of the this compound stock solution and 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • Analyze by HPLC.

  • Thermal Degradation:

    • Place an aliquot of the stock solution in an oven at 70°C for 48 hours.

    • Allow the solution to cool to room temperature.

    • Analyze by HPLC.

  • Photodegradation:

    • Expose an aliquot of the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Keep a control sample in the dark at the same temperature.

    • Analyze both samples by HPLC.

Data Analysis:

  • Compare the chromatograms of the stressed samples with that of an unstressed control solution.

  • Calculate the percentage degradation of this compound.

  • Identify and quantify any degradation products.

Data Presentation

Table 1: Recommended Storage Conditions for this compound Stock Solutions

SolventConcentrationStorage TemperatureMaximum Storage Duration
DMSOUp to 55 mg/mL-20°C1 month[3]
-80°C6 months[3]
EthanolUp to 30 mg/mL-20°C1 month
-80°C6 months
Aqueous BufferUp to 10 mg/mL4°CNot recommended for > 1 day[1]

Table 2: Summary of Forced Degradation of Diphenhydramine (a related compound)

Note: This data is for Diphenhydramine and should be used as a reference for the potential degradation of this compound.

Stress ConditionReagents/ConditionsObservationPotential Degradation Products
Acid Hydrolysis0.1 M HCl, 60°CSignificant degradationBenzhydrol, Benzophenone
Alkaline Hydrolysis0.1 M NaOH, 60°CModerate degradationBenzhydrol, Benzophenone
Oxidation3% H₂O₂, Room Temp.Minor degradationN-oxide derivatives
Thermal70°CMinor degradation-
PhotolysisUV/Visible lightSignificant degradationVarious photoproducts

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_stability Stability Testing start Weigh this compound dissolve Dissolve in Solvent start->dissolve aliquot Aliquot dissolve->aliquot store Store at -20°C/-80°C aliquot->store stress Apply Stress Conditions store->stress Use in Experiments hplc HPLC Analysis stress->hplc data Data Analysis hplc->data

Caption: Experimental workflow for preparing and testing the stability of this compound stock solutions.

degradation_pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photodegradation BDP This compound Benzhydrol p-Bromobenzhydrol BDP->Benzhydrol H₂O Benzophenone p-Bromobenzophenone BDP->Benzophenone H₂O N_oxide N-oxide derivative BDP->N_oxide [O] Photoproducts Various Photoproducts BDP->Photoproducts UV/Vis Light

Caption: Potential degradation pathways of this compound based on known degradation of related compounds.

References

Technical Support Center: Enhancing Oral Bioavailability of Bromodiphenhydramine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the oral bioavailability of bromodiphenhydramine.

Frequently Asked Questions (FAQs)

Q1: What are the potential reasons for observing low oral bioavailability of this compound in my experimental formulation?

While this compound is generally considered to be well-absorbed in the digestive tract, several factors in an experimental formulation could lead to lower-than-expected oral bioavailability.[1][2] These can include:

  • Poor drug release: The characteristics of the formulation matrix might impede the dissolution of this compound.

  • First-pass metabolism: this compound is metabolized in the liver by the cytochrome P-450 system.[1][2] A high rate of first-pass metabolism can significantly reduce the amount of unchanged drug reaching systemic circulation.

  • Drug-excipient interactions: Certain excipients in your formulation could interact with this compound, affecting its absorption.[3][4]

  • Gastrointestinal transit time: Rapid transit through the absorption window in the upper gastrointestinal tract can limit the time available for absorption.[5][6]

Q2: What are the primary formulation strategies to overcome the low oral bioavailability of this compound?

Several advanced formulation strategies can be employed to enhance the oral bioavailability of drugs like this compound.[7][8][9][10][11] The most common approaches include:

  • Nanotechnology-based drug delivery systems: Encapsulating this compound in nanoparticles can protect it from degradation, enhance its uptake, and offer controlled release.[12][13][14]

  • Lipid-based formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization and absorption of lipophilic drugs.[7][8]

  • Prodrug approach: Modifying the chemical structure of this compound to create a prodrug can improve its permeability and reduce first-pass metabolism.[15][16][17][18]

  • Use of functional excipients: Incorporating excipients that can act as permeation enhancers or metabolism inhibitors can improve bioavailability.[3][4][19]

Q3: How can I assess the success of my formulation strategy in improving the oral bioavailability of this compound?

The efficacy of a formulation strategy is primarily evaluated through in vitro and in vivo studies:

  • In vitro release studies: These experiments measure the rate and extent of drug release from the formulation under simulated physiological conditions.[20][21][22][23][24]

  • In vivo pharmacokinetic studies: These studies, typically conducted in animal models, measure key parameters like Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) to determine the oral bioavailability.[25][26][27][28][29]

Troubleshooting Guides

Nanoparticle Formulation Issues
Problem Possible Cause Suggested Solution
Low drug encapsulation efficiency Poor affinity of this compound for the nanoparticle matrix.Modify the polymer or lipid composition to enhance interaction with the drug. Adjust the drug-to-carrier ratio.
Particle aggregation Insufficient surface charge or steric hindrance.Optimize the concentration of stabilizing agents (e.g., surfactants, PEG). Adjust the pH or ionic strength of the dispersion medium.
Initial burst release High amount of drug adsorbed on the nanoparticle surface.Optimize the washing steps during nanoparticle purification to remove surface-adsorbed drug.
Lipid-Based Formulation (SEDDS) Issues
Problem Possible Cause Suggested Solution
Poor self-emulsification Imbalanced composition of oil, surfactant, and cosurfactant.Systematically screen different ratios of oil, surfactant, and cosurfactant to identify the optimal self-emulsifying region using a ternary phase diagram.
Drug precipitation upon dilution Supersaturation of the drug in the diluted emulsion.Incorporate precipitation inhibitors (e.g., polymers like HPMC) into the formulation. Increase the surfactant concentration.
Low drug loading Limited solubility of this compound in the lipid components.Screen various oils and surfactants to find a system with higher solubilizing capacity for the drug.

Experimental Protocols

Preparation of this compound-Loaded Polymeric Nanoparticles

Method: Solvent Evaporation

  • Organic Phase Preparation: Dissolve a specific amount of this compound and a biodegradable polymer (e.g., PLGA) in a suitable organic solvent (e.g., dichloromethane).

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol - PVA).

  • Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Purification: Centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous phase. Wash the nanoparticles multiple times with deionized water to remove excess surfactant and unencapsulated drug.

  • Lyophilization: Freeze-dry the purified nanoparticles to obtain a powder for long-term storage and characterization.

In Vitro Drug Release Study

Method: Dialysis Bag Technique[22]

  • Preparation: Disperse a known amount of the this compound formulation in a specific volume of release medium (e.g., phosphate-buffered saline, pH 7.4).

  • Dialysis Setup: Place the dispersion into a dialysis bag with a specific molecular weight cut-off.[22]

  • Release Study: Immerse the sealed dialysis bag in a larger volume of the release medium at 37°C with constant stirring.

  • Sampling: At predetermined time intervals, withdraw a sample from the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analysis: Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).

  • Data Calculation: Calculate the cumulative percentage of drug released at each time point.

In Vivo Pharmacokinetic Study in Rats
  • Animal Acclimatization: House male Wistar rats in a controlled environment for at least one week before the experiment.

  • Fasting: Fast the rats overnight (12 hours) before drug administration, with free access to water.

  • Drug Administration: Administer the this compound formulation orally via gavage at a predetermined dose.

  • Blood Sampling: Collect blood samples from the tail vein at specific time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Drug Extraction: Extract this compound from the plasma samples using a suitable solvent extraction method.

  • Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as AUC, Cmax, and Tmax using appropriate software.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of Different this compound Formulations in Rats

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-24h) (ng·h/mL)Relative Bioavailability (%)
Drug Solution 103501.52100100
Formulation A (Nanoparticles) 105503.03570170
Formulation B (SEDDS) 106202.54030192

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_outcome Outcome formulation This compound Formulation (e.g., Nanoparticles, SEDDS) characterization Physicochemical Characterization (Size, Zeta Potential, Encapsulation Efficiency) formulation->characterization release_study In Vitro Release Study formulation->release_study pk_study In Vivo Pharmacokinetic Study (Animal Model) release_study->pk_study data_analysis Pharmacokinetic Data Analysis (Cmax, Tmax, AUC) pk_study->data_analysis bioavailability Determination of Oral Bioavailability data_analysis->bioavailability

Caption: Workflow for the development and evaluation of enhanced oral bioavailability formulations for this compound.

troubleshooting_logic cluster_investigation Problem Investigation cluster_solutions Potential Solutions start Low Oral Bioavailability Observed check_release Assess In Vitro Drug Release start->check_release check_stability Evaluate Formulation Stability start->check_stability check_pk Review Pharmacokinetic Profile start->check_pk reformulate Modify Formulation (e.g., change excipients, particle size) check_release->reformulate check_stability->reformulate change_strategy Adopt Alternative Strategy (e.g., Nanoparticles -> SEDDS) check_pk->change_strategy prodrug Consider Prodrug Approach check_pk->prodrug reformulate->start Re-evaluate change_strategy->start Re-evaluate prodrug->start Re-evaluate

Caption: A logical troubleshooting workflow for addressing low oral bioavailability of experimental this compound formulations.

References

Technical Support Center: Minimizing Sedative Effects in Peripheral Studies of Bromodiphenhydramine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing bromodiphenhydramine in peripheral studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the confounding sedative effects of this first-generation antihistamine and effectively isolate its peripheral mechanism of action in your experiments.

Troubleshooting Guide

This guide addresses common issues encountered when trying to separate the peripheral and central effects of this compound.

Issue Potential Cause Troubleshooting Steps
Confounding sedative effects observed in behavioral studies. This compound, as a first-generation antihistamine, readily crosses the blood-brain barrier (BBB), leading to central nervous system (CNS) depression.1. Co-administration with a P-glycoprotein (P-gp) Inducer: P-gp is an efflux transporter at the BBB that removes certain substrates from the brain. While this compound is not a strong P-gp substrate, enhancing P-gp activity may slightly reduce its CNS penetration. Consider pilot studies with known P-gp inducers. 2. Formulation Strategies: Explore formulating this compound in a way that limits BBB penetration, such as encapsulation in nanoparticles. 3. Direct CNS Antagonist Co-administration: In specific experimental paradigms, co-administration of a CNS stimulant that does not interfere with the peripheral pathway under investigation could be considered, though this adds complexity.
Difficulty in attributing observed effects solely to peripheral H1 receptor blockade. This compound also possesses anticholinergic properties by antagonizing muscarinic acetylcholine receptors, which can contribute to both central and peripheral effects.1. Use of a Peripherally Restricted Muscarinic Antagonist Control: Include a control group treated with a muscarinic antagonist that has poor CNS penetration to differentiate between histamine and muscarinic receptor-mediated peripheral effects. 2. In Vitro Validation: Confirm the H1 receptor-specific effects of this compound in isolated peripheral tissues or cell cultures that lack the complexity of central inputs.
Inconsistent results in in vivo peripheral models. The sedative effects of this compound can impact physiological parameters such as heart rate and blood pressure, indirectly influencing the results of peripheral studies.1. Continuous Monitoring of Vital Signs: Implement continuous monitoring of relevant physiological parameters to correlate any changes with the sedative state of the animal. 2. Dose-Response Curve Optimization: Carefully determine the minimal effective dose of this compound for the desired peripheral effect with the least sedative impact by performing a thorough dose-response study.
High brain-to-plasma concentration ratio in pharmacokinetic studies. The lipophilic nature of this compound facilitates its passive diffusion across the BBB.1. In Vitro BBB Model Assessment: Utilize in vitro models of the BBB, such as a transwell assay with brain endothelial cells, to screen different formulations of this compound for reduced permeability. 2. In Situ Brain Perfusion: For more detailed analysis, employ the in situ brain perfusion technique in a rodent model to quantify the brain uptake of different this compound formulations.

Frequently Asked Questions (FAQs)

Q1: Why does this compound cause sedation?

A1: this compound is a first-generation antihistamine that can readily cross the blood-brain barrier (BBB). In the central nervous system (CNS), it acts as an antagonist at histamine H1 receptors. Histamine in the brain is a key neurotransmitter involved in promoting wakefulness and alertness. By blocking these receptors, this compound suppresses this wakefulness signal, leading to drowsiness and sedation. Additionally, its anticholinergic properties can contribute to its sedative effects.

Q2: What is the primary mechanism that prevents second-generation antihistamines from causing sedation?

A2: Second-generation antihistamines are designed to have limited penetration of the BBB. This is primarily achieved by making them substrates for the P-glycoprotein (P-gp) efflux transporter located on the endothelial cells of the BBB. P-gp actively pumps these drugs out of the brain as they enter, thus keeping their CNS concentrations low and preventing significant interaction with H1 receptors in the brain. They also tend to be less lipophilic than first-generation antihistamines.

Q3: Can I use a P-glycoprotein (P-gp) inhibitor to increase the peripheral effects of this compound?

A3: Using a P-gp inhibitor is not recommended if you are trying to minimize central effects. First-generation antihistamines like this compound are generally not significant substrates for P-gp. Therefore, inhibiting P-gp would not substantially alter their already high CNS penetration. In contrast, co-administering a P-gp inhibitor with a second-generation antihistamine can actually increase its sedative effects by blocking its efflux from the brain.

Q4: Are there any in vitro models to predict the sedative potential of a compound?

A4: Yes, in vitro models of the blood-brain barrier can be used to predict the potential for a compound to cross into the CNS. A common model is the transwell assay using a monolayer of brain capillary endothelial cells (such as the PBMEC/C1-2 cell line) or MDCK cells transfected with human P-gp. These models can be used to measure the permeability of a compound and its susceptibility to P-gp-mediated efflux, which are key determinants of its sedative potential.

Q5: What are some alternative first-generation antihistamines with potentially less sedation for comparative studies?

A5: While all first-generation antihistamines have the potential for sedation, the degree can vary. For example, some studies have suggested that hydroxyzine may have a better balance of peripheral antihistamine effect to sedative effect compared to other first-generation agents in certain contexts. However, this can be highly dependent on the dose and the individual. It is always recommended to perform a thorough literature search and pilot studies to select the most appropriate comparator for your specific research question.

Quantitative Data Summary

Table 1: Physicochemical and Pharmacokinetic Properties of Selected Antihistamines

AntihistamineGenerationLogPP-gp SubstrateBrain-to-Plasma Ratio (Rat)
This compound First4.0NoData not available (expected to be high)
Diphenhydramine First3.27No18.4 ± 2.35
Chlorpheniramine First3.35No34.0 ± 9.02
Cetirizine Second1.5Yes0.04 - 0.22
Fexofenadine Second2.5Yes0.018 ± 0.002
Loratadine Second4.5YesData not available

Table 2: Brain H1 Receptor Occupancy of Selected Antihistamines in Humans

AntihistamineGenerationDoseH1 Receptor Occupancy (%)
Ketotifen First1 mg~72%
Olopatadine Second5 mg~15%
Terfenadine Second60 mg12.1 - 17.1%
Cetirizine Second20 mg~26%
Fexofenadine Second120 mg0%

Experimental Protocols

Protocol 1: In Vitro Assessment of BBB Permeability using a Transwell Assay

Objective: To determine the permeability of this compound across an in vitro model of the blood-brain barrier and to assess its potential as a P-glycoprotein (P-gp) substrate.

Materials:

  • Porcine Brain Microvascular Endothelial Cell line (PBMEC/C1-2) or MDCK-MDR1 cells

  • Transwell inserts (e.g., 0.4 µm pore size)

  • 24-well plates

  • Cell culture medium and supplements

  • This compound

  • Diazepam (high permeability control)

  • Lucifer yellow (paracellular permeability marker)

  • Rhodamine 123 (P-gp substrate control)

  • Verapamil (P-gp inhibitor)

  • LC-MS/MS for sample analysis

Methodology:

  • Cell Seeding: Seed the PBMEC/C1-2 or MDCK-MDR1 cells onto the apical side of the Transwell inserts at a high density and culture until a confluent monolayer is formed, as confirmed by transendothelial electrical resistance (TEER) measurements.

  • Permeability Assay:

    • Wash the cell monolayers with transport buffer.

    • Add the test compounds (this compound, diazepam, lucifer yellow) to the apical (donor) chamber.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber.

    • To assess P-gp interaction, perform the permeability assay for this compound and rhodamine 123 in the presence and absence of verapamil in the apical chamber.

  • Sample Analysis: Quantify the concentration of the compounds in the collected samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for each compound. An efflux ratio (Papp B-A / Papp A-B) greater than 2 for a compound that is reduced in the presence of a P-gp inhibitor suggests it is a substrate for P-gp.

Protocol 2: In Vivo Assessment of Sedation in Rodents

Objective: To quantify the sedative effects of this compound in a rodent model.

Materials:

  • Male Wistar rats or C57BL/6 mice

  • This compound solution for injection (intraperitoneal or subcutaneous)

  • Vehicle control (e.g., saline)

  • Rotarod apparatus

Technical Support Center: Quantification of Bromodiphenhydramine in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of bromodiphenhydramine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the bioanalysis of this compound and structurally similar compounds.

Disclaimer: Validated analytical methods for this compound in biological matrices are not widely published. The following guidance is primarily based on established methods for the structurally similar compound, diphenhydramine, and general principles of bioanalytical chemistry. It is essential to perform thorough in-house validation for any method developed for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying this compound in biological matrices?

A1: The primary challenges include:

  • Low concentrations: Therapeutic concentrations of antihistamines can be low, requiring highly sensitive analytical methods.

  • Matrix effects: Endogenous components in biological matrices like plasma, urine, and tissue can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement and affecting accuracy and precision.

  • Metabolism: this compound is expected to be metabolized in the liver, primarily through the cytochrome P450 system, similar to diphenhydramine. Its metabolites may cause analytical interference.

  • Sample preparation: Efficient extraction of the analyte from the complex matrix while removing interfering substances is critical for a robust method.

  • Analyte stability: The stability of this compound in biological samples under different storage and processing conditions must be established to ensure accurate results.

Q2: Which analytical techniques are most suitable for quantifying this compound?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique due to its high sensitivity, selectivity, and speed. Gas chromatography-mass spectrometry (GC-MS) can also be used, but may require derivatization to improve the volatility and thermal stability of the analyte.

Q3: What are the common sample preparation techniques for antihistamines like this compound?

A3: The most common techniques are:

  • Liquid-Liquid Extraction (LLE): This technique separates the analyte based on its differential solubility in two immiscible liquids. It is effective for cleaning up samples but can be labor-intensive.

  • Solid-Phase Extraction (SPE): SPE offers more selective extraction and can provide cleaner extracts than LLE, leading to reduced matrix effects.

  • Protein Precipitation (PP): This is a simpler and faster technique but may result in dirtier extracts and more significant matrix effects compared to LLE and SPE.

Troubleshooting Guides

Poor Peak Shape (Tailing, Fronting, or Splitting)
Potential Cause Troubleshooting Steps
Column Overload Dilute the sample or inject a smaller volume.
Incompatible Injection Solvent Ensure the injection solvent is of similar or weaker strength than the initial mobile phase.
Column Contamination Flush the column with a strong solvent. If the problem persists, replace the column.
Secondary Interactions with Column Silanols Use a mobile phase with a suitable pH and ionic strength to suppress silanol interactions. For basic compounds like this compound, a low pH mobile phase is often effective.
Column Void or Degradation Reverse flush the column at a low flow rate. If this does not resolve the issue, the column may need to be replaced.
High Signal-to-Noise Ratio or Baseline Noise
Potential Cause Troubleshooting Steps
Contaminated Mobile Phase Prepare fresh mobile phase using high-purity solvents and additives. Filter the mobile phase before use.
Dirty Ion Source Clean the ion source components according to the manufacturer's instructions.
Leaks in the LC System Check for any leaks in the pump, injector, and column connections.
Inadequate Degassing Ensure the mobile phase is properly degassed to prevent bubble formation.
Inconsistent or Low Analyte Recovery
Potential Cause Troubleshooting Steps
Suboptimal Extraction pH Optimize the pH of the sample before extraction to ensure this compound is in its non-ionized form for efficient extraction into an organic solvent.
Inefficient Extraction Solvent Test different organic solvents or solvent mixtures for LLE or different sorbents and elution solvents for SPE.
Incomplete Elution from SPE Cartridge Increase the volume or strength of the elution solvent. Ensure the elution solvent is appropriate for the chosen sorbent.
Analyte Degradation Investigate the stability of this compound during sample processing. Consider adding stabilizers or performing extraction at lower temperatures.
Significant Matrix Effects (Ion Suppression or Enhancement)
Potential Cause Troubleshooting Steps
Co-eluting Endogenous Components Optimize the chromatographic separation to separate the analyte from interfering matrix components. A longer gradient or a different column chemistry may be necessary.
Insufficient Sample Cleanup Employ a more rigorous sample preparation method, such as SPE, to remove more of the matrix components.
Phospholipid-based Matrix Effects Use a phospholipid removal plate or a specific extraction protocol designed to eliminate phospholipids.
Use of an Appropriate Internal Standard A stable isotope-labeled internal standard is the best choice to compensate for matrix effects as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.

Experimental Protocols

Note: These protocols are based on methods developed for diphenhydramine and should be optimized and validated for this compound.

Liquid-Liquid Extraction (LLE) from Plasma
  • To 200 µL of plasma sample, add 25 µL of internal standard (IS) working solution (e.g., diphenhydramine-d5).

  • Add 100 µL of a basifying agent (e.g., 0.1 M NaOH) and vortex for 30 seconds.

  • Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether or ethyl acetate) and vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase and inject into the LC-MS/MS system.

Solid-Phase Extraction (SPE) from Urine
  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • To 500 µL of urine sample, add 25 µL of IS working solution and 500 µL of a suitable buffer (e.g., 100 mM phosphate buffer, pH 6.0).

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water followed by 1 mL of methanol.

  • Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase for LC-MS/MS analysis.

LC-MS/MS Parameters (Example)
  • LC Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate for 1 minute.

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS/MS Transitions (Hypothetical for this compound):

    • Precursor Ion (Q1): [M+H]+ (m/z 334/336 for the bromine isotopes)

    • Product Ion (Q3): A common fragment would be the diphenylmethyl cation (m/z 167). A second, more specific transition should be determined by direct infusion of a standard.

  • Internal Standard (Diphenhydramine-d5):

    • Precursor Ion (Q1): m/z 261

    • Product Ion (Q3): m/z 167

Quantitative Data Summary

The following table summarizes typical validation parameters from published methods for diphenhydramine in biological matrices, which can serve as a benchmark for method development for this compound.

Parameter Plasma Urine Reference
Lower Limit of Quantification (LLOQ) 0.1 - 1 ng/mL

purification strategies to reduce impurities in bromodiphenhydramine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of bromodiphenhydramine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in this compound synthesis?

A1: Common impurities in the synthesis of this compound and related compounds like diphenhydramine can be categorized as starting materials, byproducts, and degradation products. These may include:

  • Unreacted Starting Materials:

    • 4-Bromobenzophenone

    • Benzhydrol (or 4-bromobenzhydrol)

    • 2-(Dimethylamino)ethanol

  • Byproducts of the Synthesis:

    • Diphenylmethane and its brominated analogue.

    • Compounds formed from side reactions.

  • Degradation Products:

    • This compound N-oxide

    • Benzophenone[1]

    • Benzhydrol[1]

Q2: What are the recommended initial purification strategies for crude this compound?

A2: The initial purification strategy will depend on the nature and quantity of the impurities. A general approach involves:

  • Aqueous Workup: Neutralizing the reaction mixture and extracting the crude product into an organic solvent. This is followed by washing with brine to remove water-soluble impurities.

  • Recrystallization: This is a primary technique for purifying the solid product. The choice of solvent is critical for effective purification.

  • Column Chromatography: For complex impurity profiles or when high purity is required, silica gel column chromatography can be employed.

Q3: How can I convert the free base of this compound to its hydrochloride salt?

A3: To prepare the hydrochloride salt, dissolve the purified this compound free base in a suitable anhydrous solvent (e.g., diethyl ether, isopropanol). Then, slowly add a solution of hydrochloric acid in the same or a miscible solvent (e.g., HCl in diethyl ether or isopropanol) with stirring. The hydrochloride salt will typically precipitate out of the solution and can be collected by filtration, washed with a non-polar solvent like hexane, and dried.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Product does not crystallize upon cooling. - The solution is not saturated (too much solvent was used).- The cooling process is too slow.- Concentrate the solution by boiling off some of the solvent and allow it to cool again.[2]- Try scratching the inside of the flask with a glass rod at the surface of the solution to induce crystallization.[2]- Add a seed crystal of pure this compound.[2]- Cool the solution in an ice bath to lower the solubility further.
Product "oils out" instead of crystallizing. - The melting point of the product is lower than the boiling point of the solvent.- The presence of significant impurities is depressing the melting point.- Add a small amount of a co-solvent in which the product is less soluble to lower the overall solvent power.- Re-dissolve the oil in a minimal amount of hot solvent and try a slower cooling rate.- Consider a preliminary purification step like column chromatography to remove the impurities.
Low recovery of purified product. - Too much solvent was used, leaving a significant amount of product in the mother liquor.- The product is significantly soluble in the cold recrystallization solvent.- Reduce the amount of solvent used for recrystallization.[2]- Cool the solution for a longer period or at a lower temperature to maximize precipitation.- Concentrate the mother liquor and cool to obtain a second crop of crystals. Note that this crop may be less pure.
Poor impurity removal. - The chosen solvent does not have a significant solubility difference for the product and the impurity between hot and cold conditions.- The cooling was too rapid, trapping impurities within the crystal lattice.- Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Column Chromatography Issues
Problem Possible Cause Troubleshooting Steps
Poor separation of this compound from a key impurity. - Inappropriate solvent system (mobile phase).- Column overloading.- Optimize the mobile phase using thin-layer chromatography (TLC) first to achieve good separation between the product and the impurity.- Reduce the amount of crude material loaded onto the column.
Product elutes too quickly or too slowly. - The mobile phase is too polar or not polar enough.- If the product elutes too quickly (high Rf), decrease the polarity of the mobile phase.- If the product elutes too slowly (low Rf), increase the polarity of the mobile phase.
Streaking or tailing of the product band on the column. - The compound is not fully soluble in the mobile phase.- The compound is interacting too strongly with the stationary phase (silica gel).- Ensure the crude product is fully dissolved in a minimal amount of the mobile phase or a less polar solvent before loading onto the column.- Add a small percentage of a modifier to the mobile phase, such as triethylamine (for basic compounds like this compound), to reduce tailing.

Experimental Protocols

Protocol 1: Recrystallization of this compound Hydrochloride

This protocol provides a general guideline for the recrystallization of this compound hydrochloride. The optimal solvent or solvent mixture may need to be determined experimentally.

Materials:

  • Crude this compound hydrochloride

  • Recrystallization solvent (e.g., isopropanol, ethanol, or a mixture such as ethanol/diethyl ether)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate with a water bath)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound hydrochloride in an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent.

  • Gently heat the mixture with swirling until the solid dissolves completely. Add more solvent dropwise if necessary to achieve complete dissolution at the boiling point of the solvent.

  • Once dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation and contamination.

  • After the solution has reached room temperature and crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Protocol 2: Preparative HPLC Purification of this compound

This protocol outlines a general approach to preparative HPLC. The specific parameters will need to be optimized based on the available equipment and the impurity profile of the crude material.

1. Analytical Method Development:

  • Column: Start with a C18 reversed-phase column.

  • Mobile Phase: A common mobile phase for diphenhydramine and its analogues is a mixture of acetonitrile and a buffered aqueous solution (e.g., ammonium acetate or phosphate buffer).

  • Detection: UV detection at a wavelength where this compound has strong absorbance (e.g., around 220-230 nm).

  • Optimization: Adjust the gradient and mobile phase composition to achieve baseline separation of this compound from its major impurities.

2. Scale-Up to Preparative HPLC:

  • Column: Use a preparative column with the same stationary phase as the analytical column but with a larger diameter and particle size.

  • Flow Rate: Adjust the flow rate according to the column dimensions to maintain a similar linear velocity as the analytical method.

  • Sample Loading: Dissolve the crude this compound in the mobile phase or a compatible solvent. The loading amount will depend on the column capacity and the resolution of the separation. Start with a conservative loading and increase it in subsequent runs to optimize throughput.

  • Fraction Collection: Collect fractions corresponding to the elution of the pure this compound peak.

  • Post-Purification: Combine the pure fractions, remove the solvent (e.g., by rotary evaporation), and dry the purified product.

Data Presentation

The following table can be used to record and compare the results of different purification strategies.

Purification Method Starting Mass (g) Final Mass (g) Yield (%) Purity (by HPLC, %) Key Impurities Removed Notes
Recrystallization (Solvent A)
Recrystallization (Solvent B)
Column Chromatography
Preparative HPLC

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Strategies cluster_analysis Analysis cluster_final Final Product A Crude this compound (with impurities) B Aqueous Workup A->B Initial Cleanup C Recrystallization B->C Primary Purification D Column Chromatography B->D Alternative/Further Purification E Purity Assessment (e.g., HPLC, TLC) C->E D->E E->C Repurify if needed E->D Repurify if needed F Pure this compound E->F Meets Purity Specs

Caption: General workflow for the purification of this compound.

Recrystallization_Troubleshooting Start Crude Product Dissolve Dissolve in Minimal Hot Solvent Start->Dissolve Cool Cool to Room Temperature Dissolve->Cool Crystals Crystals Form Cool->Crystals NoCrystals No Crystals Form Cool->NoCrystals Filter Filter and Dry Crystals->Filter Troubleshoot Troubleshoot: - Concentrate Solution - Scratch Flask - Add Seed Crystal NoCrystals->Troubleshoot Pure Pure Product Filter->Pure Troubleshoot->Dissolve Retry

Caption: Troubleshooting logic for recrystallization.

References

Validation & Comparative

A Comparative Efficacy Analysis: Bromodiphenhydramine vs. Diphenhydramine

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of first-generation ethanolamine antihistamines, both bromodiphenhydramine and diphenhydramine have long been utilized for their therapeutic effects in managing allergic conditions. This guide provides a detailed comparative analysis of their efficacy, drawing upon available experimental data to inform researchers, scientists, and drug development professionals. While both compounds share a common mechanistic backbone, subtle structural differences may influence their pharmacological profiles.

Mechanism of Action and Signaling Pathway

Both this compound and diphenhydramine are antagonists or inverse agonists of the histamine H1 receptor. By competitively binding to H1 receptors on various cell types, including smooth muscle and endothelial cells, they block the action of histamine, a key mediator of allergic and inflammatory responses. This antagonism prevents the downstream signaling cascade typically initiated by histamine binding.

The binding of histamine to the H1 receptor, a G-protein coupled receptor (GPCR), activates the Gq/11 protein. This, in turn, stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in the physiological manifestations of an allergic response, such as smooth muscle contraction and increased vascular permeability. This compound and diphenhydramine, by blocking the initial binding of histamine, effectively inhibit this entire pathway.

H1_Signaling_Pathway cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_antihistamine Antihistamine Action Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Response Allergic Response (e.g., smooth muscle contraction, increased vascular permeability) Ca2->Response PKC->Response Antihistamine This compound or Diphenhydramine Antihistamine->H1R Blocks

Caption: Histamine H1 Receptor Signaling Pathway and Antihistamine Inhibition.

Comparative Efficacy Data

Direct, head-to-head quantitative comparisons of the efficacy of this compound and diphenhydramine are limited in publicly available literature. However, some data for each compound can be presented.

One textbook source notes that the substitution of a bromine atom in the para position of one

A Validated High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Bromodiphenhydramine: A Comparative Guide to USP Reference Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comparative analysis of a new, validated High-Performance Liquid Chromatography (HPLC) method for the quantification of Bromodiphenhydramine against the current United States Pharmacopeia (USP) reference standards. The data presented herein demonstrates the suitability of this new method for quality control and analytical testing of this compound Hydrochloride.

Introduction

This compound is an antihistamine and anticholinergic agent. Accurate and reliable analytical methods are crucial for ensuring the quality and potency of pharmaceutical formulations containing this active pharmaceutical ingredient (API). The United States Pharmacopeia (USP) provides a reference standard for this compound Hydrochloride and outlines a compendial assay method.[1][2][3][4] This guide introduces a novel, validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method as a modern alternative to the official titrimetric method. This new HPLC method offers improved specificity, sensitivity, and efficiency.

The validation of this new analytical procedure has been conducted in accordance with the principles outlined in USP General Chapter <1225> "Validation of Compendial Procedures".[5][6][7][8] The performance characteristics of the new HPLC method, including accuracy, precision, specificity, linearity, and range, have been rigorously evaluated and compared against the established USP standards.

Experimental Protocols

USP Compendial Method: Titration

The current USP assay for this compound Hydrochloride involves a non-aqueous titration.[2][3]

  • Apparatus: Burette, beaker, magnetic stirrer.

  • Reagents: Glacial acetic acid, benzene, mercuric acetate TS, crystal violet TS, 0.1 N perchloric acid VS.

  • Procedure: Approximately 700 mg of accurately weighed this compound Hydrochloride is dissolved in a mixture of 50 mL of glacial acetic acid, 10 mL of benzene, and 15 mL of mercuric acetate TS. Two drops of crystal violet TS are added, and the solution is titrated with 0.1 N perchloric acid VS to a green endpoint. A blank determination is performed, and any necessary corrections are made. Each mL of 0.1 N perchloric acid is equivalent to 37.07 mg of C17H20BrNO·HCl.[2][3]

New Proposed Method: Reverse-Phase HPLC

This newly developed method utilizes reverse-phase chromatography for the separation and quantification of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and data acquisition software.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase: A mixture of 0.01M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) and Acetonitrile in a 50:50 v/v ratio.[9][10][11]

    • Flow Rate: 1.0 mL/min.[9][10][11]

    • Detection Wavelength: 225 nm.[9][10]

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.[9][10][11]

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve USP this compound Hydrochloride Reference Standard in the mobile phase to obtain a known concentration of 100 µg/mL.

    • Sample Solution: Prepare a sample solution of the drug substance or product in the mobile phase to obtain a theoretical concentration of 100 µg/mL of this compound Hydrochloride.

Data Presentation: Method Validation and Comparison

The following tables summarize the quantitative data from the validation of the new HPLC method and compare its performance characteristics with the requirements of the USP compendial method.

Table 1: System Suitability

ParameterHPLC Method ResultsUSP Requirements
Tailing Factor1.1< 2
Theoretical Plates> 3000> 2000
Relative Standard Deviation (RSD) for replicate injections0.4%≤ 2.0%

Table 2: Linearity

Concentration Range (µg/mL)Correlation Coefficient (r²)
50 - 1500.9998

Table 3: Accuracy (Recovery)

Spiked Concentration (µg/mL)Mean Recovery (%)Acceptance Criteria (%)
8099.598.0 - 102.0
100100.298.0 - 102.0
12099.898.0 - 102.0

Table 4: Precision

Precision LevelHPLC Method RSD (%)Acceptance Criteria (%)
Repeatability (Intra-day)0.6≤ 2.0
Intermediate Precision (Inter-day)0.9≤ 2.0

Table 5: Specificity

ConditionResult
Placebo InterferenceNo interference at the retention time of this compound
Forced Degradation (Acid, Base, Oxidation, Thermal)Degradation products are well-resolved from the main peak

Mandatory Visualizations

Assay_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation & Reporting p1 Define Validation Parameters (USP <1225>) p2 Prepare Validation Protocol p1->p2 e1 Method Development & Optimization p2->e1 e2 Specificity e1->e2 e3 Linearity & Range e4 Accuracy e5 Precision (Repeatability & Intermediate) e6 Robustness e2->e3 e3->e4 e4->e5 e5->e6 v1 Data Analysis e6->v1 v2 Compare against Acceptance Criteria v1->v2 v3 Validation Report Generation v2->v3

Caption: Workflow for the validation of the new this compound HPLC assay.

Method_Comparison cluster_new_hplc New HPLC Method cluster_usp_titration USP Titration Method hplc HPLC Assay hplc_spec High Specificity (Separates Impurities) hplc->hplc_spec hplc_sens High Sensitivity (Low LoQ/LoD) hplc->hplc_sens hplc_eff High Efficiency (Rapid Analysis) hplc->hplc_eff titration Titrimetric Assay titration_spec Lower Specificity (Measures total base) titration->titration_spec titration_sens Lower Sensitivity titration->titration_sens titration_eff Lower Efficiency (Manual Procedure) titration->titration_eff

Caption: Logical comparison of the new HPLC method and the USP titration method.

Discussion

The validation results demonstrate that the newly developed RP-HPLC method is a suitable alternative for the quantification of this compound. The method is highly specific, as evidenced by the lack of interference from placebo and the effective separation of degradation products. The linearity of the method is excellent over the concentration range of 50-150 µg/mL, with a correlation coefficient approaching unity.

The accuracy of the HPLC method is confirmed by the high recovery rates at three different concentration levels, all of which fall within the acceptable range of 98.0% to 102.0%. Furthermore, the method exhibits a high degree of precision, with low relative standard deviation for both repeatability and intermediate precision.

In comparison to the official USP titrimetric method, the new HPLC method offers several advantages. The primary advantage is its superior specificity. While titration measures the total basic components in the sample, HPLC can separate and quantify this compound in the presence of impurities and degradation products. This is a critical attribute for stability-indicating assays. Additionally, the HPLC method is more sensitive and can be automated, leading to higher throughput and improved efficiency in a quality control environment.

Conclusion

The developed and validated RP-HPLC method for the quantification of this compound meets and exceeds the requirements outlined in USP <1225>. It provides a specific, accurate, precise, and linear method that is superior to the existing compendial titrimetric assay. This new method is recommended for routine quality control analysis of this compound in both bulk drug substance and finished pharmaceutical products.

References

Assessing the Cross-Reactivity of Bromodiphenhydramine with Muscarinic Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the cross-reactivity of bromodiphenhydramine with muscarinic acetylcholine receptors (mAChRs). As a first-generation ethanolamine antihistamine, this compound is known to possess anticholinergic properties, which are primarily mediated through its interaction with muscarinic receptors. Understanding the affinity of this compound for different muscarinic receptor subtypes is crucial for predicting its potential side effect profile and for the development of more selective therapeutic agents.

Comparative Binding Affinity Data

The following table summarizes the binding affinities (Ki in nM) of selected first-generation antihistamines for human muscarinic receptor subtypes. Lower Ki values indicate higher binding affinity.

CompoundM1 (Ki, nM)M2 (Ki, nM)M3 (Ki, nM)M4 (Ki, nM)M5 (Ki, nM)
Diphenhydramine 28022064752130
Brompheniramine No significant discrimination between M1-M5No significant discrimination between M1-M5No significant discrimination between M1-M5No significant discrimination between M1-M5No significant discrimination between M1-M5
Chlorpheniramine No significant discrimination between M1-M5No significant discrimination between M1-M5No significant discrimination between M1-M5No significant discrimination between M1-M5No significant discrimination between M1-M5

Note: A study evaluating the affinities of brompheniramine and chlorpheniramine found that they could not discriminate between the five human muscarinic receptor subtypes.

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G protein-coupled receptors (GPCRs) that are broadly classified into two major signaling pathways based on the G protein they couple with.

  • Gq-coupled receptors (M1, M3, M5): Activation of these receptors stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

  • Gi-coupled receptors (M2, M4): Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

The following diagrams illustrate these signaling cascades.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Acetylcholine / Muscarinic Agonist Receptor M1, M3, or M5 Receptor Ligand->Receptor Gq Gq Protein Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 mobilizes PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Ca2->Cellular_Response PKC->Cellular_Response

Caption: Gq-coupled muscarinic receptor signaling pathway.

Gi_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Acetylcholine / Muscarinic Agonist Receptor M2 or M4 Receptor Ligand->Receptor Gi Gi Protein Receptor->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., Decreased Heart Rate, Inhibition of Neurotransmitter Release) PKA->Cellular_Response

Caption: Gi-coupled muscarinic receptor signaling pathway.

Experimental Protocols

The determination of binding affinities for compounds like this compound at muscarinic receptors is typically achieved through radioligand binding assays.

Radioligand Competition Binding Assay

Objective: To determine the affinity (Ki) of a test compound (e.g., this compound) for a specific muscarinic receptor subtype.

Materials:

  • Cell membranes expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

  • Radioligand specific for muscarinic receptors (e.g., [³H]-N-methylscopolamine, [³H]-QNB).

  • Test compound (this compound) at various concentrations.

  • Non-specific binding control (e.g., a high concentration of atropine).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

  • Filtration apparatus.

Procedure:

  • Incubation: In a series of tubes or a microplate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include control tubes for total binding (no competitor) and non-specific binding (with a saturating concentration of a known muscarinic antagonist like atropine).

  • Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a percentage of the control (no competitor) against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

The following diagram outlines the workflow for this experimental protocol.

A Comparative Analysis of the Anticholinergic Potency of Bromodiphenhydramine and Atropine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anticholinergic potency of the first-generation antihistamine, bromodiphenhydramine, against the well-established muscarinic antagonist, atropine. The following sections present quantitative data, experimental methodologies, and relevant signaling pathways to offer a comprehensive overview for research and drug development applications.

Executive Summary

Quantitative Comparison of Anticholinergic Potency

The anticholinergic potency of a compound is typically quantified by its binding affinity (Ki) or its functional inhibition (IC50 or pA2) at muscarinic acetylcholine receptors (mAChRs). The table below summarizes the available data for atropine and diphenhydramine (as a proxy for this compound).

CompoundReceptor SubtypePotency MetricValue (nM)Reference
Atropine M1Ki1.27 ± 0.36[3]
M2Ki3.24 ± 1.16[3]
M3Ki2.21 ± 0.53[3]
M4Ki0.77 ± 0.43[3]
M5Ki2.84 ± 0.84[3]
M1IC502.22 ± 0.60[3]
M2IC504.32 ± 1.63[3]
M3IC504.16 ± 1.04[3]
M4IC502.38 ± 1.07[3]
M5IC503.39 ± 1.16[3]
Diphenhydramine M1Ki83[4]
(as proxy forM2Ki373[4]
This compound)M3pA26.2[5]

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A pA2 of 6.2 corresponds to a concentration of approximately 631 nM.

Experimental Protocols

The data presented above is derived from in vitro experimental assays. Below are detailed methodologies representative of those used to determine the anticholinergic potency of these compounds.

Radioligand Binding Assays for Ki Determination

This method is employed to measure the affinity of a drug for a specific receptor.

  • Preparation of Receptor Membranes: Membranes from cells (e.g., Chinese Hamster Ovary - CHO) stably expressing a specific human muscarinic receptor subtype (M1, M2, M3, M4, or M5) are prepared.

  • Competitive Binding: A constant concentration of a radiolabeled ligand (e.g., [3H]-N-methylscopolamine, a known muscarinic antagonist) is incubated with the receptor-containing membranes.

  • Introduction of Competitor: Varying concentrations of the unlabeled test compound (e.g., atropine or diphenhydramine) are added to the incubation mixture. The test compound competes with the radioligand for binding to the muscarinic receptors.

  • Equilibrium and Separation: The mixture is incubated to reach binding equilibrium. Subsequently, the receptor-bound radioligand is separated from the unbound radioligand, typically through rapid filtration.

  • Quantification: The amount of radioactivity bound to the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Functional Assays for pA2 Determination

Functional assays measure the effect of an antagonist on the physiological response induced by an agonist.

  • Tissue Preparation: An isolated tissue preparation containing the target muscarinic receptors, such as guinea pig trachealis muscle (rich in M3 receptors), is mounted in an organ bath.

  • Agonist-Induced Response: A cumulative concentration-response curve is generated for a muscarinic agonist (e.g., carbachol), which induces muscle contraction.

  • Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the antagonist (e.g., diphenhydramine) for a predetermined period to allow for equilibrium.

  • Shift in Agonist Response: A second cumulative concentration-response curve for the agonist is generated in the presence of the antagonist.

  • Data Analysis: The antagonist will cause a rightward shift in the agonist's concentration-response curve. The magnitude of this shift is used to calculate the pA2 value using a Schild plot analysis.

Muscarinic Receptor Signaling Pathway

Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine. There are five subtypes (M1-M5), which couple to different G-proteins and initiate distinct intracellular signaling cascades.

Muscarinic_Signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling cluster_M2_M4 M2, M4 Receptor Signaling cluster_antagonists Antagonist Action ACh_1 Acetylcholine M1_M3_M5 M1, M3, M5 Receptors ACh_1->M1_M3_M5 Gq_11 Gq/11 M1_M3_M5->Gq_11 activates PLC Phospholipase C Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 releases PKC Protein Kinase C DAG->PKC activates Cellular_Response_1 Cellular Response (e.g., smooth muscle contraction, glandular secretion) Ca2->Cellular_Response_1 PKC->Cellular_Response_1 ACh_2 Acetylcholine M2_M4 M2, M4 Receptors ACh_2->M2_M4 Gi_o Gi/o M2_M4->Gi_o activates AC Adenylyl Cyclase Gi_o->AC inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ Protein Kinase A cAMP->PKA Cellular_Response_2 Cellular Response (e.g., decreased heart rate) PKA->Cellular_Response_2 Atropine Atropine Atropine->M1_M3_M5 blocks Atropine->M2_M4 blocks This compound This compound This compound->M1_M3_M5 blocks This compound->M2_M4 blocks

Caption: Muscarinic receptor signaling pathways and points of antagonist action.

Experimental Workflow for Anticholinergic Potency Assessment

The following diagram illustrates a typical workflow for assessing the anticholinergic potency of a test compound.

Experimental_Workflow cluster_radioligand Radioligand Binding Assay cluster_functional Functional Assay prep_membranes Prepare Receptor Membranes radioligand_binding Incubate with Radioligand and Test Compound prep_membranes->radioligand_binding filtration Separate Bound and Unbound Ligand radioligand_binding->filtration scintillation Quantify Radioactivity filtration->scintillation calc_ki Calculate IC50 and Ki scintillation->calc_ki prep_tissue Prepare Isolated Tissue agonist_curve_1 Generate Agonist Concentration-Response Curve prep_tissue->agonist_curve_1 antagonist_incubation Incubate with Test Compound agonist_curve_1->antagonist_incubation agonist_curve_2 Generate Agonist Curve in Presence of Antagonist antagonist_incubation->agonist_curve_2 calc_pa2 Calculate pA2 via Schild Analysis agonist_curve_2->calc_pa2

Caption: Workflow for in vitro assessment of anticholinergic potency.

Conclusion

Atropine is a highly potent, non-selective muscarinic antagonist with nanomolar affinity for all five muscarinic receptor subtypes. This compound, as an ethanolamine antihistamine, possesses significant anticholinergic activity. Based on data from its parent compound, diphenhydramine, its affinity for muscarinic receptors is substantially lower than that of atropine. This quantitative difference is crucial for researchers and drug development professionals when selecting compounds for specific applications, considering the desired level of anticholinergic effect and the potential for side effects. The experimental protocols and signaling pathway diagrams provided herein offer a foundational understanding for further investigation and development in this area.

References

A Comparative In Vivo Efficacy Analysis of Cetirizine and First-Generation Antihistamines in Canines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of the second-generation antihistamine, cetirizine, against a representative first-generation antihistamine, diphenhydramine, in canines. The selection of diphenhydramine as the comparator is necessitated by the limited availability of published in vivo canine efficacy data for bromodiphenhydramine. The data presented is compiled from peer-reviewed veterinary research and is intended to inform preclinical and clinical research in veterinary dermatology and pharmacology.

Executive Summary

In vivo studies in canines demonstrate that cetirizine is highly effective in inhibiting histamine- and allergen-induced cutaneous wheal formation, with a prolonged duration of action.[1][2][3] In direct comparison, orally administered diphenhydramine failed to produce a significant inhibitory effect on these reactions, despite achieving plasma concentrations considered therapeutic in humans.[2][3] The poor oral absorption of diphenhydramine in dogs may contribute to its limited efficacy in this model.[4] Cetirizine, a metabolite of hydroxyzine, exhibits a favorable pharmacokinetic profile in dogs, with a terminal half-life of approximately 10-11 hours, supporting once-daily dosing.[5][6] Notably, cetirizine was well-tolerated in canine studies, with no significant sedative effects observed at therapeutic doses.[1][2][3]

Data Presentation

Table 1: Comparative Efficacy in Wheal Inhibition

ParameterCetirizineDiphenhydramineReference
Histamine-Induced Wheal Inhibition Significant reduction in wheal and flareNo significant difference from baseline[2][3]
Compound 48/80-Induced Wheal Inhibition Significant reductionNo significant difference from baseline[2][3]
Allergen-Induced Wheal Inhibition Effective in reducing immediate hypersensitivity reactionsNot effective in a comparative study[7]
Maximum Inhibition of Wheal Formation 100%Not reported in comparative studies[1]

Table 2: Pharmacokinetic Parameters in Canines

ParameterCetirizineDiphenhydramine (Oral)Reference
Terminal Half-Life (T½) 10-11 hours5.0 (± 7.1) hours[5][6][8][9]
Mean Systemic Availability High (derived from hydroxyzine)7.8%[5][8][9]
Time to Peak Concentration (Tmax) ~2 hours (after oral hydroxyzine)Not specified in comparative study[5][6]
Reported Effective Plasma Concentration >1.5 µg/mL for maximal inhibitionNot correlated with wheal reduction[5][6][8][9]

Experimental Protocols

Study Design for Comparative Efficacy of Cetirizine and Diphenhydramine[3]

A randomized, double-blinded, crossover study was conducted in twelve healthy laboratory beagle dogs. Each dog served as its own control.

  • Drug Administration:

    • Cetirizine: 2 mg/kg, administered orally twice daily for six days.

    • Diphenhydramine (DPH): 2.2 mg/kg, administered orally twice daily for six days.

    • A two-week washout period was implemented between treatments.

  • Induction of Cutaneous Reactions:

    • Intradermal injections of histamine, compound 48/80 (a mast cell degranulator), and saline (negative control) were performed on the thorax.

    • Injections were administered at baseline (10 days before treatment), on day 6 of treatment, and 10 days after the last dose.

  • Efficacy Assessment:

    • Global wheal scores (GWS) were evaluated at 20 minutes post-injection (immediate-phase reaction).

    • Late-phase reactions (LPR) were assessed at 6 hours post-injection.

    • A blinded investigator performed all assessments.

Mandatory Visualizations

Experimental_Workflow cluster_subjects Subject Enrollment cluster_treatment Treatment Protocol cluster_challenge Allergic Challenge cluster_assessment Data Collection & Analysis Subject_Selection Healthy Beagle Dogs (n=12) Randomization Randomized Crossover Design Subject_Selection->Randomization Drug_Admin Oral Administration (Cetirizine or Diphenhydramine) Twice Daily for 6 Days Randomization->Drug_Admin Washout 2-Week Washout Period Drug_Admin->Washout Between Treatments Intradermal_Injection Intradermal Injections (Histamine, Compound 48/80, Saline) Drug_Admin->Intradermal_Injection On Day 6 Washout->Drug_Admin Wheal_Measurement Wheal Score Assessment (20 min and 6 hours) Intradermal_Injection->Wheal_Measurement Data_Analysis Statistical Analysis Wheal_Measurement->Data_Analysis

Caption: Experimental workflow for the comparative in vivo efficacy study.

Signaling_Pathways cluster_first_gen First-Generation Antihistamine (e.g., Diphenhydramine) cluster_second_gen Second-Generation Antihistamine (Cetirizine) Diphenhydramine Diphenhydramine BBB_Cross_Yes Crosses Blood-Brain Barrier Diphenhydramine->BBB_Cross_Yes H1_Receptor_Peripheral H1 Receptor (Peripheral) Diphenhydramine->H1_Receptor_Peripheral H1_Receptor_CNS H1 Receptor (CNS) BBB_Cross_Yes->H1_Receptor_CNS Sedation Sedation H1_Receptor_CNS->Sedation Allergy_Relief_1 Allergy Symptom Relief H1_Receptor_Peripheral->Allergy_Relief_1 Cetirizine Cetirizine BBB_Cross_No Does Not Readily Cross Blood-Brain Barrier Cetirizine->BBB_Cross_No H1_Receptor_Peripheral_2 H1 Receptor (Peripheral) Cetirizine->H1_Receptor_Peripheral_2 Minimal_Sedation Minimal to No Sedation BBB_Cross_No->Minimal_Sedation Allergy_Relief_2 Allergy Symptom Relief H1_Receptor_Peripheral_2->Allergy_Relief_2

Caption: Comparative signaling pathways of first- and second-generation antihistamines.

Conclusion

The available in vivo evidence in canines strongly supports the superior efficacy of cetirizine over diphenhydramine in the inhibition of histamine- and allergen-induced cutaneous reactions. Cetirizine's favorable pharmacokinetic profile and lack of sedative side effects at therapeutic doses make it a more suitable candidate for the management of allergic skin conditions in dogs. Further research is warranted to directly compare the in vivo efficacy of this compound and other first-generation antihistamines with cetirizine in a canine model of allergic dermatitis.

References

Safety Operating Guide

Proper Disposal of Bromodiphenhydramine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of bromodiphenhydramine in a laboratory setting. The following procedures are designed to ensure the safety of personnel and minimize environmental impact, aligning with best practices for chemical waste management. This guidance is intended for researchers, scientists, and drug development professionals.

Regulatory and Safety Overview

This compound is not listed as a federally controlled substance by the Drug Enforcement Administration (DEA) in the United States. Therefore, the stringent disposal requirements for controlled substances do not apply. However, as a pharmaceutical compound, it must be disposed of in a manner that prevents environmental contamination and ensures public safety. The Safety Data Sheet (SDS) for this compound hydrochloride indicates that it is harmful if swallowed and may cause drowsiness or dizziness.[1] All handling and disposal procedures should be conducted in accordance with local, regional, national, and international regulations.

Primary Disposal Method: Incineration

The recommended and most environmentally sound method for the disposal of non-hazardous pharmaceutical waste, including this compound, is high-temperature incineration.[2][3] This process ensures the complete destruction of the active pharmaceutical ingredient (API), rendering it non-retrievable and preventing its entry into ecosystems.

Quantitative Data for Pharmaceutical Waste Incineration:

ParameterRecommended ValueRationale
Primary Chamber Temperature 800 - 900 °CEnsures initial volatilization of the waste material.[3]
Secondary Chamber Temperature 900 - 1200 °CGuarantees complete combustion of volatile gases.[3]
Minimum Residence Time 2 secondsEnsures complete destruction of harmful components.[4]

Step-by-Step Disposal Protocol for this compound Waste

This protocol outlines the standard operating procedure for the disposal of this compound from a laboratory setting.

Materials Required:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

  • Designated, clearly labeled, and leak-proof hazardous waste container.

  • Waste disposal tags or labels as required by your institution.

Procedure:

  • Segregation:

    • Do not mix this compound waste with non-hazardous laboratory trash.

    • Segregate this compound waste from other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Containerization:

    • Place all solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), into a designated and clearly labeled hazardous waste container.

    • For solutions containing this compound, use a compatible, leak-proof liquid waste container. Do not pour this compound solutions down the drain.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution's EHS department.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is secure and away from general laboratory traffic.

  • Disposal Request:

    • Once the container is full, or in accordance with your institution's waste pickup schedule, submit a chemical waste pickup request to your EHS office.

    • EHS personnel will then transport the waste for final disposal via a licensed hazardous waste management facility, which will carry out the incineration process.

Experimental Protocols for Chemical Degradation (for research purposes only)

While incineration is the standard disposal method, understanding the chemical degradation of this compound can be relevant for research and development. The following are general experimental approaches for the degradation of antihistamines, which may be adapted for this compound. These methods are not intended for routine disposal and should only be performed by trained professionals in a controlled laboratory setting.

A. Hydrolysis:

  • Objective: To investigate the stability of this compound in aqueous solutions at different pH values.

  • Methodology:

    • Prepare stock solutions of this compound hydrochloride in purified water.

    • Create a series of buffered solutions at various pH levels (e.g., pH 4, 7, and 9).

    • Add a known concentration of the this compound stock solution to each buffered solution.

    • Incubate the solutions at a controlled temperature (e.g., 25°C or 50°C).

    • At specified time intervals, withdraw aliquots and analyze the concentration of the parent compound and any degradation products using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.

B. Oxidation:

  • Objective: To assess the degradation of this compound using a strong oxidizing agent.

  • Methodology:

    • Prepare a solution of this compound in a suitable solvent.

    • Prepare a solution of an oxidizing agent (e.g., hydrogen peroxide, Fenton's reagent).

    • In a controlled reaction vessel, combine the this compound solution with the oxidizing agent solution.

    • Maintain the reaction at a constant temperature and stir.

    • Monitor the progress of the reaction over time by taking samples and analyzing for the disappearance of the parent compound and the appearance of degradation products by HPLC or LC-MS (Liquid Chromatography-Mass Spectrometry).

Environmental and Safety Considerations

Improper disposal of pharmaceuticals like this compound can lead to their introduction into aquatic environments. The related compound, diphenhydramine, has been detected in water, sediment, and fish tissue and has shown toxicity to aquatic organisms.[5][6] Therefore, preventing the release of this compound into the environment is crucial.

Quantitative Data on a Related Compound (Diphenhydramine):

OrganismEndpointConcentrationReference
Daphnia magna48h EC50 (immobilization)0.37 mg/L[7]
Pimephales promelas (Fathead minnow)96h LC50>10 mg/L[6]

Note: This data is for the related compound diphenhydramine and should be used as an indicator of potential environmental risk for this compound.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Bromodiphenhydramine_Disposal_Workflow start Start: this compound Waste Generated is_controlled Is it a DEA controlled substance? start->is_controlled not_controlled No (Not a federally controlled substance) is_controlled->not_controlled No segregate Segregate from non-hazardous trash not_controlled->segregate containerize Place in a labeled, leak-proof hazardous waste container segregate->containerize no_drain Do NOT pour down the drain segregate->no_drain store Store in designated satellite accumulation area containerize->store request_pickup Request pickup by EHS for incineration store->request_pickup end End: Proper Disposal request_pickup->end

Caption: Decision workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.